Pantethine represents a critical bypass metabolite in coenzyme A (CoA) biosynthesis with significant therapeutic implications across multiple disease domains. This whitepaper provides a comprehensive technical analysis of the molecular mechanisms, experimental evidence, and research methodologies related to this compound's role in cellular metabolism. As a stable disulfide form of pantetheine, this compound bypasses rate-limiting enzymatic steps in the canonical CoA synthesis pathway, offering unique therapeutic advantages over pantothenic acid (vitamin B5). Recent research demonstrates this compound's efficacy in lipid metabolism regulation, autoimmune neuroinflammation control, and potential treatment of pantothenate kinase-associated neurodegeneration (PKAN). This guide equips researchers with detailed experimental protocols and analytical frameworks for investigating this compound's mechanisms and applications in drug development contexts.
The canonical coenzyme A biosynthesis pathway represents a fundamental metabolic process essential across all domains of life:
Pantothenate uptake and activation: Pantothenic acid (vitamin B5) is transported into cells and phosphorylated by pantothenate kinases (PanK), particularly the PANK2 isoform, in the rate-limiting first step of CoA synthesis [1]. This enzymatic step is highly regulated by feedback inhibition from CoA and its derivatives, creating a critical control point in CoA homeostasis [2] [1].
Multi-step enzymatic conversion: The pathway proceeds through four additional enzymatic steps: conversion to 4'-phosphopantothenoylcysteine, decarboxylation to 4'-phosphopantetheine, adenylation to dephospho-CoA, and final phosphorylation to yield mature CoA [2] [1]. These reactions transform the vitamin precursor into the fully functional coenzyme that plays indispensable roles in cellular metabolism.
Essential metabolic functions: The resulting CoA molecule serves as an indispensable central metabolic cofactor involved in over 70 enzymatic pathways, including citric acid cycle operation, fatty acid oxidation, carbohydrate metabolism, amino acid catabolism, and biosynthesis of phospholipids, steroid hormones, neurotransmitters, and heme components [3] [2] [1].
The This compound bypass pathway represents an alternative route to CoA that circumvents critical bottlenecks in the canonical synthesis pathway:
Direct metabolic entry: this compound, the stable disulfide dimer of pantetheine, enters the CoA synthesis pathway at the level of 4'-phosphopantetheine, effectively bypassing the initial PanK-catalyzed phosphorylation step and subsequent conversion reactions [4] [5]. This strategic entry point avoids the primary regulatory mechanism that governs canonical CoA biosynthesis.
Therapeutic advantages: This bypass mechanism becomes particularly crucial in conditions where PanK activity is compromised, such as in PKAN caused by PANK2 mutations, or in cell states where rapid CoA synthesis is required to support metabolic demands [5]. The pathway explains why this compound supplementation demonstrates efficacy where pantothenic acid fails to produce therapeutic benefits.
Structural considerations: this compound consists of two pantetheine molecules linked by a disulfide bridge, which is reduced in the cellular environment to yield pantetheine units that can be directly phosphorylated and incorporated into CoA [3] [4] [5]. This structural property enhances stability while maintaining metabolic utility.
Table 1: Comparative Analysis of CoA Biosynthesis Pathways
| Feature | Canonical Pathway | This compound Bypass Pathway |
|---|---|---|
| Initial Substrate | Pantothenic acid (Vitamin B5) | This compound |
| Rate-Limiting Step | Pantothenate kinase (PanK) | Unknown (potentially uptake or reduction) |
| Key Regulatory Point | Feedback inhibition by CoA/acyl-CoA | Less characterized |
| Therapeutic Efficiency | Lower due to multiple steps and regulation | Higher due to bypassing PanK step |
| Relevant Disease Context | Normal metabolism | PKAN, metabolic disorders, autoimmunity |
This compound demonstrates significant lipid-modulating effects through multiple coordinated mechanisms that distinguish it from conventional lipid-lowering agents:
Cholesterol synthesis inhibition: this compound administration at standard doses of 900 mg/day has been shown to significantly reduce serum lipid parameters, with clinical trials demonstrating 19% reduction in total cholesterol, 21% decrease in LDL-C, and 32% reduction in triglycerides, while simultaneously increasing HDL-C by 23% [4] [5]. These effects stem from this compound's ability to inhibit key enzymatic steps in cholesterol biosynthesis while enhancing fatty acid utilization.
Metabolic pathway modulation: The lipid-lowering activity appears to result from this compound's conversion to cysteamine, which influences multiple metabolic pathways, including inhibition of cholesterol synthesis and acceleration of mitochondrial fatty acid β-oxidation [4] [5]. This dual mechanism addresses both hypercholesterolemia and hypertriglyceridemia through distinct but complementary pathways.
Mitochondrial function enhancement: By increasing CoA availability in mitochondria, this compound supports the transport and oxidation of fatty acids, converting them into energy rather than allowing accumulation as circulating lipids [3] [4]. This mechanism explains the particularly strong triglyceride-lowering effects observed in clinical settings.
Recent research has revealed this compound's potent immunomodulatory properties in autoimmune neuroinflammation through metabolic reprogramming of pathogenic T cells:
Metabolic reprogramming of autoreactive T cells: In experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, encephalitogenic T cells exhibit altered CoA synthesis pathways that render them particularly susceptible to this compound supplementation [6]. This compound treatment at 1.0 mM concentration in vitro significantly reduced pro-inflammatory cytokine production and impaired T cell proliferation and adhesion capabilities.
Integrin signaling and CNS homing: this compound administration disrupted integrin-mediated adhesion of autoreactive T cells to the inflamed blood-brain barrier, limiting their migration into the central nervous system and subsequent pathogenicity [6]. This effect on cell adhesion represents a novel mechanism distinct from general immunosuppression.
Human translational relevance: The therapeutic potential extends to human disease, as this compound treatment significantly reduced pro-inflammatory cytokine production by human Th1 and Th17 cells and by T cells isolated from multiple sclerosis patients, confirming the translational relevance of these findings [6].
This compound demonstrates remarkable potential in rescuing neurodegenerative phenotypes associated with CoA biosynthesis defects:
PKAN therapeutic intervention: In Drosophila models of PKAN resulting from PANK2 mutations, this compound supplementation rescued the neurodegenerative phenotype, improving mobility and extending lifespan by bypassing the metabolic blockade in CoA synthesis [5]. This positions this compound as a promising candidate for therapeutic development in this currently treatment-resistant disorder.
Mechanistic insights: The efficacy in PKAN models stems from this compound's ability to enter the CoA synthesis pathway downstream of the defective PanK enzyme, effectively bypassing the metabolic blockade and restoring cellular CoA levels [5]. This direct bypass mechanism represents a rational therapeutic strategy for this genetic disorder.
Substantial in vitro and preclinical evidence supports this compound's biochemical efficacy and therapeutic potential:
Cellular metabolism studies: Metabolomic analysis of encephalitogenic T cells treated with 1.0 mM this compound for 6-12 hours revealed significant alterations in intracellular metabolic profiles, particularly in pathways dependent on CoA availability [6]. These changes correlated with reduced inflammatory potential and impaired effector functions.
Disease model efficacy: In the EAE model, prophylactic administration of this compound (300 mg/ml in saline) before disease onset significantly inhibited disease development, while therapeutic administration after disease onset ameliorated established neuroinflammation [6]. The treatment demonstrated excellent tolerance with no reported toxicity at effective doses.
Molecular mechanism insights: Phosphoproteomic analysis identified that this compound affects key signaling pathways in autoreactive T cells, including those regulating cell proliferation, cytokine production, and metabolic activity [6]. These findings provide a molecular basis for the observed immunomodulatory effects.
Human clinical studies demonstrate this compound's efficacy and safety profile in various pathological conditions:
Lipid-lowering clinical trials: Multiple clinical trials have established this compound's efficacy in improving lipid profiles, with particular benefit noted in diabetic dyslipidemia [4] [5]. The 900 mg/day standard dose demonstrates an exceptional safety profile with minimal side effects, contrasting favorably with conventional lipid-lowering agents.
Cardiovascular applications: this compound has shown promise in angina pectoris, with studies suggesting that cardiac this compound levels decrease during periods of reduced oxygen supply, and supplementation may improve metabolic efficiency under ischemic conditions [5].
Therapeutic window: The virtual absence of significant toxicity at effective doses makes this compound particularly attractive for long-term management of chronic metabolic and inflammatory conditions [3] [4] [5].
Table 2: Summary of Key Experimental Findings on this compound Effects
| Study Type | Model System | Dose/Concentration | Key Findings |
|---|---|---|---|
| In Vitro | Encephalitogenic T cells | 1.0 mM | Altered CoA metabolism; reduced proliferation and cytokine production |
| In Vivo | EAE mouse model | 300 mg/ml (in vivo) | Inhibited CNS inflammation; reduced clinical scores |
| In Vivo | Drosophila PKAN model | Not specified | Improved mobility and extended lifespan |
| Clinical | Human dyslipidemia | 900 mg/day | Reduced total cholesterol (-19%), LDL-C (-21%), triglycerides (-32%) |
| Clinical | Human diabetes with dyslipidemia | 900 mg/day | Improved lipid parameters without adverse effects |
Comprehensive analysis of this compound effects on immune cells requires standardized methodologies:
T cell culture and treatment:
Functional assays:
Metabolic analysis:
Evaluation of this compound in neuroinflammation models follows established protocols with specific modifications:
EAE induction and monitoring:
This compound treatment protocols:
Endpoint analyses:
Comprehensive assessment of CoA metabolism requires specialized biochemical techniques:
CoA quantification:
Pantetheinase activity assessment:
Gene expression analysis:
The following diagram illustrates the relationship between canonical and this compound bypass pathways for CoA biosynthesis:
CoA biosynthesis pathways showing canonical route and this compound bypass
The following diagram outlines a comprehensive experimental approach for investigating this compound effects:
Comprehensive experimental workflow for this compound research
This compound represents a stable, disulfide-linked dimeric form of pantetheine, which itself is a key metabolite of vitamin B5 (pantothenic acid). This molecular configuration allows this compound to serve as a precursor to coenzyme A (CoA), an essential cofactor involved in numerous metabolic pathways including cellular energy production, fatty acid metabolism, and synthesis of sterols and phospholipids. Unlike pantothenic acid, which demonstrates limited lipid-modulating effects, this compound possesses significant hypolipidemic properties attributed to its unique metabolic fate and ability to be converted to cysteamine, an active metabolite that influences several enzymatic processes central to lipid homeostasis [1] [2].
The physiological importance of this compound stems from its central position in CoA biosynthesis, which places it at the crossroads of multiple metabolic pathways. CoA serves as an indispensable acyl group carrier in various biochemical transformations, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and synthesis of cholesterol and other sterols. Research indicates that this compound administration increases intracellular CoA levels, thereby influencing metabolic flux through these pathways [3] [2]. This fundamental role explains this compound's broad impact on lipid metabolism and its potential therapeutic applications in managing dyslipidemia, cardiovascular disease, and other metabolic disorders.
The conversion of this compound to functionally active CoA represents a critical biochemical pathway that underlies its lipid-modulating effects. Upon cellular uptake, this compound undergoes enzymatic hydrolysis to yield two molecules of pantetheine, which are subsequently converted to cysteamine and pantothenic acid (vitamin B5). These hydrolysis products enter the CoA biosynthetic pathway through a complementary route that bypasses the initial and rate-limiting step catalyzed by pantothenate kinase (PanK) [4] [5]. This alternative pathway becomes particularly significant in certain disease states where PanK activity may be compromised, such as in pantothenate kinase-associated neurodegeneration (PKAN) [2].
The metabolic relationship between this compound and CoA biosynthesis can be visualized in the following pathway:
Figure 1: this compound Metabolic Pathway and Key Enzyme Inhibition Sites. This compound is hydrolyzed to pantetheine, then to cysteamine and pantothenic acid, which enter CoA biosynthesis. Cysteamine inhibits key enzymes in lipid synthesis [1] [4] [2].
The elevated intracellular CoA levels resulting from this compound supplementation have profound effects on cellular metabolism. CoA functions as an essential cofactor in approximately 4% of known enzymatic reactions, including those central to energy metabolism and lipid homeostasis [6]. By increasing the available CoA pool, this compound influences the flux through multiple metabolic pathways, potentially shifting cellular metabolism from lipid synthesis to oxidation. This metabolic reprogramming represents a fundamental mechanism through which this compound exerts its hypolipidemic effects, reducing triglyceride synthesis and cholesterol production while enhancing fatty acid catabolism [2] [5].
This compound exerts its lipid-modulating effects through direct and indirect regulation of several key enzymes involved in lipid synthesis and catabolism. The cysteamine derived from this compound metabolism functions as a potent inhibitor of critical enzymes in both cholesterol and fatty acid biosynthesis pathways. Specifically, cysteamine has been shown to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and acetyl-CoA carboxylase, which catalyzes the committed step in fatty acid synthesis [1] [2]. This dual inhibition represents a coordinated regulatory mechanism that simultaneously reduces the production of both cholesterol and fatty acids.
The molecular mechanisms underlying this compound's enzyme regulatory effects include:
HMG-CoA reductase inhibition: Cysteamine mediates thiol-disulfide exchange with HMG-CoA reductase, leading to formation of a mixed disulfide that inactivates the enzyme. This mechanism differs from competitive inhibition exhibited by statin drugs and may provide complementary benefits when used in combination therapy [2].
Acetyl-CoA carboxylase regulation: By inhibiting acetyl-CoA carboxylase, this compound reduces the production of malonyl-CoA, a key intermediate in fatty acid synthesis and a potent inhibitor of fatty acid oxidation. This dual action simultaneously decreases fatty acid synthesis while promoting fatty acid oxidation in mitochondria [1] [2].
Lipoprotein lipase activation: this compound enhances the activity of lipoprotein lipase, an enzyme anchored to capillary walls that hydrolyzes triglycerides in circulating lipoproteins. This action facilitates the clearance of triglyceride-rich lipoproteins from the bloodstream and promotes tissue uptake of released fatty acids [1].
Cholesterol esterase stimulation: this compound increases the activity of cholesterol esterase, enhancing the hydrolysis of cholesterol esters and potentially promoting cholesterol elimination [2].
Beyond its effects on metabolic enzymes, this compound influences membrane lipid composition and organization, particularly in specialized membrane microdomains known as lipid rafts. These cholesterol- and sphingolipid-rich domains serve as organizing platforms for signaling molecules involved in cell adhesion, migration, and immune responses. Research demonstrates that this compound treatment significantly alters the fatty acid composition and cholesterol content of membrane rafts, ultimately affecting T-cell receptor signaling, cytokine production, and cell migration capacity [7].
The impact of this compound on membrane rafts has particularly important implications for immunomodulation and inflammatory processes. In experimental models, this compound-treated T cells showed reduced adhesion, decreased CXCL12-driven chemotaxis, and impaired transendothelial migration [7]. These effects were attributed to this compound-induced changes in membrane raft properties that disrupted the spatial organization of signaling molecules necessary for efficient immune cell activation and trafficking. This mechanism may underlie the beneficial effects of this compound in autoimmune and inflammatory conditions, including recent findings in experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis [4].
Emerging research has revealed that this compound functions as a potent immunomodulatory agent through its role in CoA fueling of immune cells. In autoreactive T-cells, such as those involved in multiple sclerosis pathogenesis, this compound administration remodeled the intracellular metabolic profile and significantly reduced pro-inflammatory cytokine production, proliferation, and integrin-mediated adhesion [4]. These immunometabolic effects position this compound as a promising therapeutic approach for autoimmune neuroinflammation and potentially other immune-mediated disorders.
The immunometabolic actions of this compound appear particularly relevant in the context of T-cell polarization and function. Treatment with this compound significantly reduced pro-inflammatory cytokine production by human T helper 1 (Th1) and Th17 cells, which are key drivers of autoimmune pathology, while also suppressing pathogenic responses in T-cells from multiple sclerosis patients [4]. These findings highlight the intricate connections between cellular metabolism and immune function, with this compound serving as a metabolic modulator that can selectively dampen pathological immune responses while presumably preserving protective immunity.
The lipid-modulating efficacy of this compound has been evaluated in numerous clinical trials across diverse patient populations. A consistent pattern of beneficial effects on lipid parameters has emerged from these studies, demonstrating this compound's potential as a therapeutic agent for dyslipidemia management. The magnitude of these effects typically increases with treatment duration, reaching peak efficacy after approximately 4-6 months of continuous supplementation [2].
Table 1: Clinical Efficacy of this compound on Lipid Parameters Based on Meta-Analysis of 28 Clinical Trials
| Lipid Parameter | Mean Reduction | Time to Peak Effect | Dosage Regimen |
|---|---|---|---|
| Total Cholesterol | 15% | 4-6 months | 300 mg TID or 450 mg BID |
| LDL Cholesterol | 20% | 4-6 months | 300 mg TID or 450 mg BID |
| Apolipoprotein B | 27.6% | 4-6 months | 300 mg TID or 450 mg BID |
| Triglycerides | 36.5% | 4-6 months | 300 mg TID or 450 mg BID |
| HDL Cholesterol | 8% increase | 4-6 months | 300 mg TID or 450 mg BID |
In a rigorous randomized, triple-blinded, placebo-controlled trial conducted in North American subjects with low to moderate cardiovascular risk, this compound administration (600 mg/day for 8 weeks, increased to 900 mg/day for subsequent 8 weeks) produced significant improvements in multiple lipid parameters compared to placebo [3] [8]. Participants receiving this compound demonstrated an 11% decrease in LDL-C from baseline maintained throughout the 16-week study period, while those on placebo showed a 3% increase by week 16. The between-group differences reached statistical significance at both week 8 (P=0.027) and week 16 (P=0.010) [3]. Additionally, significant reductions in total cholesterol (P=0.040 at week 16) and non-HDL cholesterol (P=0.042 at week 16) were observed in the this compound group compared to placebo [3] [9].
While this compound's primary clinical application has been in managing dyslipidemia, emerging research suggests potential benefits in other therapeutic areas:
Diabetes Management: this compound has demonstrated particular utility in improving lipid profiles in diabetic patients, who often present with combined dyslipidemia characterized by elevated triglycerides and low HDL-C. In diabetic populations, this compound supplementation has resulted in significant reductions in triglycerides and improvements in lipoprotein composition [2] [5].
Neurological Disorders: Research in pantothenate kinase-associated neurodegeneration (PKAN) models has revealed that this compound can bypass the metabolic blockade caused by PANK2 deficiency, restoring CoA synthesis and rescuing neurodegenerative phenotypes in Drosophila models [2]. This suggests potential applications in certain neurological conditions where CoA metabolism is impaired.
Hepatic Health: this compound demonstrates hepatoprotective properties by reducing lipid peroxidation, enhancing hepatic enzyme activity, and preventing fatty liver disease in experimental models [5]. These effects position this compound as a potential therapeutic agent for non-alcoholic fatty liver disease (NAFLD).
Autoimmune Conditions: Recent evidence indicates that this compound can inhibit neuroinflammation in experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, by limiting T-cell pro-inflammatory potential [4]. This immunomodulatory activity suggests potential applications in autoimmune disease management.
The investigation of this compound's effects on key metabolic enzymes employs sophisticated in vitro assay systems that enable precise quantification of enzyme activity and inhibition kinetics. For evaluating HMG-CoA reductase inhibition, researchers typically utilize microsomal preparations from rat liver or recombinant human enzyme sources. The standard protocol involves incubating enzyme preparations with substrate (HMG-CoA) and cofactor (NADPH) in the presence of varying concentrations of this compound or its metabolites, followed by spectrophotometric measurement of NADPH consumption at 340 nm [2]. Similarly, acetyl-CoA carboxylase activity is assessed using radiolabeled substrates such as [14C]-bicarbonate, which gets incorporated into the reaction product malonyl-CoA, allowing quantification of enzyme activity through radioactivity measurement [2].
For more detailed kinetic analysis, researchers employ progress curve analysis to determine inhibition constants (Ki values) and elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive). These studies have demonstrated that cysteamine, a this compound metabolite, acts as a potent inhibitor of both HMG-CoA reductase and acetyl-CoA carboxylase through thiol-disulfide exchange mechanisms [2]. Additional mechanistic insights have been gained through spectrofluorometric assays that detect changes in protein conformation and mass spectrometric analysis of enzyme modifications following treatment with this compound derivatives.
In vitro cell culture systems provide valuable platforms for investigating this compound's effects on cellular lipid metabolism and gene expression. Commonly used models include HepG2 hepatocytes, Caco-2 intestinal cells, and primary hepatocytes from various species. Experimental protocols typically involve treating cells with physiological concentrations of this compound (typically 10-100 μM) for 24-72 hours, followed by assessment of lipid synthesis rates using radiolabeled precursors such as [14C]-acetate or [3H]-water [7] [2].
Advanced molecular techniques employed in this compound research include:
Gene expression analysis: Quantitative RT-PCR and RNA sequencing to measure changes in expression of genes involved in cholesterol and fatty acid metabolism (SREBPs, LXRs, LDL receptor, etc.)
Protein quantification: Western blotting and ELISA to assess protein levels and phosphorylation status of key metabolic enzymes and transcription factors
Metabolomic profiling: LC-MS and GC-MS based approaches to comprehensively analyze changes in intracellular metabolite levels, particularly CoA and acetyl-CoA concentrations
Lipid raft isolation: Detergent-resistant membrane fractionation coupled with mass spectrometry to evaluate this compound-induced changes in membrane lipid composition [7]
Recent research has also incorporated immune cell functional assays to investigate this compound's immunomodulatory effects. These include T-cell proliferation measurements using CFSE dilution, transwell migration assays to assess chemotaxis, and flow cytometric analysis of cell surface adhesion molecule expression and integrin activation [7] [4].
Animal studies represent a critical component in the evaluation of this compound's lipid-modulating efficacy and mechanism of action. Commonly employed models include:
Hyperlipidemic rabbit models: These models, typically induced by high-cholesterol diets, have been extensively used to demonstrate this compound's ability to reduce aortic lipid deposition, intimal thickening, and fatty streak formation [2].
Rodent models of dyslipidemia: Both genetic (e.g., ApoE-deficient mice) and diet-induced rodent models allow detailed investigation of this compound's effects on plasma lipids, lipoprotein profiles, and hepatic gene expression.
Experimental autoimmune encephalomyelitis (EAE): Recently employed to evaluate this compound's immunomodulatory and neuroprotective properties in the context of autoimmune neuroinflammation [4].
Standard experimental protocols involve oral administration of this compound at doses ranging from 30-300 mg/kg/day for periods of 4-16 weeks. Comprehensive endpoint analyses typically include plasma lipid profiling, lipoprotein fractionation, liver histopathology, and assessment of inflammatory markers. More sophisticated studies incorporate stable isotope tracing to quantify in vivo metabolic fluxes and molecular imaging techniques to evaluate the distribution and metabolism of labeled this compound derivatives.
This compound offers several potential advantages compared to conventional lipid-lowering medications, particularly statins:
Favorable safety profile: this compound demonstrates an excellent safety profile with minimal adverse effects, primarily limited to mild gastrointestinal symptoms in a small subset of users [3] [2]. This contrasts with statins, which can cause muscle-related symptoms, hepatic transaminase elevations, and increased diabetes risk with long-term use.
Multi-target mechanism: Unlike statins that primarily inhibit HMG-CoA reductase, this compound simultaneously modulates multiple enzymatic pathways involved in lipid metabolism, potentially providing more comprehensive metabolic regulation [1] [2].
Complementary effects: Clinical evidence suggests that this compound's lipid-lowering effects are additive to those of statins, niacin, and fibrates, making it a promising combination therapy for patients requiring additional lipid management [2].
Pleiotropic benefits: Beyond lipid modulation, this compound exhibits antioxidant, anti-inflammatory, and immunomodulatory properties that may provide additional cardiovascular and metabolic benefits not offered by conventional lipid-lowering agents [7] [4].
These advantages position this compound as a valuable therapeutic option for patients intolerant to statins, those with residual dyslipidemia despite maximal statin therapy, and individuals seeking natural approaches to lipid management with established efficacy and safety.
Current research continues to expand the potential therapeutic applications of this compound:
Neurodegenerative disorders: The ability of this compound to bypass metabolic blocks in CoA synthesis suggests potential applications in neurodegenerative conditions beyond PKAN, including Alzheimer's and Parkinson's diseases, where cerebral pantothenate deficiency has been identified as a potential contributing factor [2] [5].
Autoimmune therapeutics: The recently discovered immunometabolic effects of this compound on autoreactive T-cells open new avenues for developing this compound-based therapies for multiple sclerosis and potentially other autoimmune conditions [4].
Metabolic syndrome: this compound's combined benefits on lipid parameters, glucose metabolism, and inflammatory markers position it as a comprehensive therapeutic approach for metabolic syndrome, addressing multiple pathological components simultaneously [5].
Hepatic steatosis: Preliminary evidence suggests this compound may reduce liver fat accumulation and improve hepatic enzyme profiles, indicating potential utility in non-alcoholic fatty liver disease management [5].
Future research directions should focus on elucidating the molecular details of this compound's immunomodulatory effects, conducting larger-scale clinical trials in specific patient populations, exploring potential synergistic combinations with other therapeutic agents, and developing novel formulations with enhanced bioavailability and tissue targeting.
Pantethine is a stable dimeric form of pantetheine, which is the functional unit of coenzyme A (CoA) and the acyl carrier protein (ACP) [1] [2]. The pathway from this compound to the activation of ACP involves several steps that integrate into the standard CoA biosynthesis pathway.
The following diagram illustrates the key metabolic steps and how this compound supplementation can contribute to the pool of 4'-phosphopantetheine, which is essential for activating ACP.
The key reaction for ACP activation is the 4'-phosphopantetheinylation of the inactive "apo-ACP" to form the active "holo-ACP". This reaction is catalyzed by a phosphopantetheinyl transferase, which transfers the 4'-phosphopantetheine arm from CoA to a conserved serine residue on the ACP protein [3]. This prosthetic group acts as a flexible "swinging arm" that carries the growing fatty acid chain between the different enzymatic domains of the fatty acid synthase complex [4] [3].
The conversion of this compound into 4'-phosphopantetheine has significant experimental and clinical implications, particularly for bypassing metabolic blocks and inhibiting fatty acid synthesis.
A pivotal study in E. coli demonstrated the antibacterial mechanism of pantothenamide compounds (similar to this compound) [5]. The experimental workflow and key findings are summarized below:
Key methods from this study included [5]:
Recent clinical research has shown that this compound can be used as a treatment for ultra-rare genetic disorders like PPCS deficiency disorder (PPCS DD), which causes dilated cardiomyopathy [6]. The therapeutic mechanism involves bypassing a defective enzyme in the CoA biosynthesis pathway.
The table below summarizes key experimental approaches and findings from a 2025 study:
| Experimental Model/Context | Treatment | Key Findings |
|---|---|---|
| Patient-derived fibroblasts & cardiomyocytes; In vitro cell culture [6] | This compound supplementation | Increased intracellular CoA levels; Partially rescued impaired contractility and arrhythmias in patient-derived cardiac cells. |
| Human patients; Long-term clinical follow-up (4-6 years) [6] | Oral this compound (10-17 mg/kg/day) | Showed sustained clinical improvement, including stabilized or improved heart function. |
The research into this compound and ACP has led to two main avenues for therapeutic intervention:
For researchers designing experiments in this area, the following methodologies from the cited literature are crucial:
Pantethine, a stable disulfide dimer form of vitamin B5 (pantothenic acid), serves as a fundamental precursor for coenzyme A (CoA) biosynthesis, a critical cofactor in cellular energy metabolism. This whitepaper elucidates the molecular mechanisms by which this compound influences energy production, detailing its role in bypassing enzymatic blocks in the canonical CoA synthesis pathway, its impact on mitochondrial function, and its subsequent effects on lipid and carbohydrate metabolism. Compelling preclinical and clinical evidence demonstrates its therapeutic potential for managing a spectrum of disorders, including inborn errors of CoA metabolism, dyslipidemia, and autoimmune conditions. Furthermore, recent research has revealed novel applications in viral infection and neuroinflammation. This document provides a technical overview for researchers and drug development professionals, summarizing key quantitative data and outlining essential experimental methodologies for investigating this compound's multifaceted biological activities.
Coenzyme A (CoA) is an indispensable cofactor present in all living cells, playing a central role in both catabolic and anabolic metabolic pathways. Its discovery, which was pivotal for understanding adenosine triphosphate (ATP) biosynthesis and the citric acid cycle, earned Fritz Lipmann the Nobel Prize [1]. CoA functions as a universal "carrier" of acyl groups, forming high-energy thioesters such as acetyl-CoA, succinyl-CoA, and HMG-CoA. These derivatives are crucial substrates for the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and synthesis of cholesterol, phospholipids, and complex lipids [1]. The intracellular distribution of CoA and its thioesters is heterogeneous, with the highest concentrations found in mitochondria and peroxisomes, reflecting the metabolic demands of these organelles [1]. Beyond its classical metabolic functions, CoA has a recently characterized antioxidant role, where it forms mixed disulfide bonds with redox-sensitive cysteine residues on cellular proteins—a process termed "CoAlation"—to protect against oxidative stress [1].
The de novo biosynthesis of CoA is a highly conserved five-step enzymatic process that begins with the vitamin pantothenic acid. The pathway proceeds as follows:
The pathway is tightly regulated, with PANK activity serving as a key metabolic sensor. Total CoA levels are influenced by various extracellular stimuli and nutrients; for instance, glucagon and cellular stress increase CoA levels, while insulin and glucose have the opposite effect [1].
This compound provides a critical bypass mechanism when the canonical CoA biosynthesis pathway is impaired, particularly at the initial PANK-dependent step. The proposed alternative pathway involves:
This alternative route is the mechanistic foundation for this compound's therapeutic use in conditions like PPCS Deficiency Disorder (PPCS DD) and Pantothenate Kinase-Associated Neurodegeneration (PKAN), where mutations in PPCS or PANK2 enzymes, respectively, disrupt the canonical pathway [2] [1]. Evidence from D. melanogaster and mouse models of PKAN confirms that this compound supplementation can rescue neurodegenerative phenotypes and restore mitochondrial function by replenishing intracellular CoA pools [1].
Figure 1: this compound bypasses enzymatic blocks in the canonical CoA biosynthesis pathway. In PANK/PPCS deficiencies, this compound provides an alternative route to 4'-phosphopantetheine, enabling CoA synthesis.
By replenishing cellular CoA levels, this compound directly fuels mitochondrial energy production. CoA is essential for:
This compound's fundamental role in CoA biosynthesis underpins its therapeutic potential across a diverse range of diseases. The table below summarizes key quantitative findings from preclinical and clinical studies.
Table 1: Quantitative Therapeutic Effects of this compound in Preclinical and Clinical Studies
| Condition / Model | Study Type | Dosage / Concentration | Key Quantitative Outcomes | Citation |
|---|---|---|---|---|
| PPCS Deficiency Disorder | Clinical (Compassionate Use) | 10-17 mg/kg/day (Oral) | Improved ventricular ejection fraction, stabilized heart condition in patients. | [2] |
| Dyslipidemia | Clinical Trial (Human) | 600-900 mg/day (Oral) | ↓ LDL-C by 11-21%, ↓ Total Cholesterol by 15-19%, ↓ Triglycerides by 32-36.5%, ↑ HDL-C by 8-23%. | [4] [5] |
| Laying Hens (Model for Lipid Metabolism) | Animal Model | 200 mg/kg (Diet) | ↓ Serum & hepatic triglycerides; ↓ Fatty acid synthase (FAS) & Acetyl-CoA carboxylase (ACC); Altered gut microbiota. | [6] |
| SARS-CoV-2 Infection | In Vitro (Cell Culture) | 21-29 µM (IC50) | Reduced viral infection rate by up to 97%; decreased viral S and N protein expression. | [7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Preclinical (Mouse Model) | 1.0 mM (In Vitro), 300 mg/ml (In Vivo) | Inhibited EAE development; reduced T cell pro-inflammatory cytokine production. | [8] |
PPCS Deficiency Disorder (PPCS DD) is an ultra-rare, autosomal recessive form of dilated cardiomyopathy (DCM) caused by pathogenic variants in the PPCS gene. Patient-derived cardiac cells exhibit impaired contractility, arrhythmias, and decreased cellular CoA levels. This compound treatment in vitro partially rescued these dysfunctional phenotypes. In a clinical setting, long-term this compound supplementation (approximately 15 mg/kg/day) in patients led to sustained clinical improvement, including better exertional dyspnea and stabilized heart function [2]. Similarly, this compound has shown rescue effects in animal models of PKAN [1].
This compound demonstrates significant hypolipidemic properties. Its mechanism is multifactorial, involving:
Recent research has uncovered a role for this compound in modulating immune metabolism. In a mouse model of multiple sclerosis (MS), encephalitogenic T cells displayed an altered CoA synthesis pathway. This compound treatment (1.0 mM in vitro) remodeled the intracellular metabolome of these autoreactive T cells, limiting their proliferation, pro-inflammatory cytokine production, and integrin-mediated adhesion. In vivo administration of this compound significantly inhibited the development and progression of experimental autoimmune encephalomyelitis (EAE) [8]. This immunomodulatory effect was confirmed in human T helper 1 (Th1) and Th17 cells, as well as in T cells from MS patients, highlighting its translational potential for treating autoimmune neuroinflammation [8].
A 2023 study revealed the potential antiviral effects of this compound against SARS-CoV-2 in vitro. In Vero E6 and Calu-3a cells, this compound reduced infection in both pre-entry and post-entry treatment regimens, with an IC50 of approximately 21-29 µM. The antiviral mechanism is likely multifactorial, involving perturbation of cholesterol-rich membrane rafts crucial for viral entry, alteration of the cellular thiol/disulfide balance affecting viral protein interactions, and potential inhibition of the viral main protease (Mpro) [7].
For researchers aiming to investigate this compound's biological effects, the following protocols from recent studies provide robust methodological frameworks.
This protocol is adapted from studies on PPCS deficiency and T cell immunometabolism [2] [8].
Table 2: Key Reagents and Equipment for CoA Assay
| Item | Specification |
|---|---|
| Cell Line | Patient-derived fibroblasts, induced pluripotent stem cell (iPSC)-derived cardiomyocytes, or primary T cells. |
| This compound Stock | Dissolve D-pantethine in PBS or saline to 100-300 mM; store at -20°C. |
| CoA Assay Kit | Commercially available kit (e.g., Abcam CoA Assay Kit). |
| Cell Culture Equipment | Standard humidified incubator (37°C, 5% CO2), centrifuge. |
| Analysis Instrument | Fluorescence microplate reader. |
Procedure:
This protocol is based on the study demonstrating this compound's effect against SARS-CoV-2 [7].
Procedure:
This compound represents a unique therapeutic agent by virtue of its fundamental role as a precursor in the essential CoA biosynthesis pathway. Its ability to bypass enzymatic deficiencies in rare genetic disorders like PPCS DD and PKAN offers a rational, pathogenesis-targeted treatment strategy. Furthermore, its efficacy in improving lipid profiles, modulating autoimmune T cell responses, and exhibiting antiviral activity underscores its broad therapeutic potential across disparate disease states.
Future research should focus on:
Pantethine, a stable disulfide dimer of pantetheine, represents a therapeutically significant molecule with distinct advantages over pantothenic acid in CoA biosynthesis and metabolic regulation. This whitepaper details the biochemical mechanisms through which this compound participates in both canonical and alternative CoA biosynthetic pathways, with particular relevance to therapeutic applications in dyslipidemia and pantothenate kinase-associated neurodegeneration (PKAN). Recent research has elucidated a non-canonical pathway that bypasses enzymatic bottlenecks in CoA synthesis, revealing this compound's unique capacity to overcome metabolic defects when traditional pathways are compromised. The compound demonstrates multimodal effects on lipid metabolism through inhibition of key enzymatic processes while exhibiting minimal toxicity. This comprehensive review synthesizes current understanding of this compound's mechanisms, therapeutic potential, and experimental approaches for researchers and drug development professionals seeking to exploit its unique biochemical properties.
This compound (C₂₂H₄₂N₄O₈S₂) exists as a stable disulfide dimer composed of two pantetheine molecules, which themselves represent the active form of vitamin B5 (pantothenic acid). This dimeric structure confers distinct metabolic advantages over conventional pantothenic acid, particularly in bypassing rate-limiting steps in CoA biosynthesis. The disulfide bridge enables this compound to serve as a direct precursor to 4'-phosphopantetheine and subsequently to coenzyme A (CoA) through more efficient metabolic pathways compared to pantothenic acid [1] [2].
The metabolic conversion of this compound to cysteamine and pantothenic acid occurs via enzymatic cleavage in the intestine, after which these components follow separate but complementary pathways. Pantothenic acid proceeds through the canonical CoA synthesis pathway, while cysteamine contributes to various redox-modulating functions, including glutathione regulation and cysteine metabolism [3]. This dual functionality underpins this compound's therapeutic effects in both lipid management and neurological disorders characterized by CoA deficiency.
Table 1: Comparative Properties of this compound and Pantothenic Acid
| Property | This compound | Pantothenic Acid |
|---|---|---|
| Molecular Structure | Stable disulfide dimer of pantetheine | Simple amide of pantoic acid and β-alanine |
| Metabolic Pathway to CoA | Shorter pathway, bypasses initial phosphorylation steps | Longer pathway requiring multiple enzymatic conversions |
| Lipid-Lowering Efficacy | Significant effects demonstrated in clinical trials | Minimal to no lipid-lowering effects |
| Therapeutic Dosage | 300-900 mg/day in divided doses | 5-7 mg/day (adequate intake) |
| Bioactive Metabolites | Cysteamine, pantetheine, pantothenic acid | CoA precursors only |
| Clinical Applications | Dyslipidemia, potential PKAN therapy | Vitamin B5 deficiency only |
The fundamental distinction between this compound and pantothenic acid lies in their metabolic fates and therapeutic efficacy. While pantothenic acid serves primarily as a vitamin precursor to CoA, this compound functions as a direct metabolic intermediate with demonstrated efficacy in clinical settings, particularly for lipid management [2]. This efficacy differential stems from this compound's capacity to be converted to cysteamine, which appears central to its lipid-modulating effects, whereas pantothenic acid lacks this conversion pathway [3] [2].
The canonical pathway for CoA biosynthesis represents an ATP-dependent five-step process that converts pantothenic acid to CoA. This pathway initiates with pantothenate kinase (PANK)-catalyzed phosphorylation of pantothenic acid to form 4'-phosphopantothenate, which represents the rate-limiting step and primary regulatory point in CoA synthesis [4] [5]. This enzyme exists in multiple isoforms across tissues, with PANK2 representing the mitochondrial isoform particularly relevant to neurological disorders.
Subsequent steps include:
The completed CoA molecule consists of adenosine-3',5'-diphosphate linked to 4'-phosphopantetheine, which in turn contains the functional thiol group essential for acyl group transfer reactions [6] [5]. This pathway is subject to feedback inhibition by CoA and its thioesters, creating regulatory mechanisms that maintain cellular CoA homeostasis.
Recent research has elucidated non-canonical pathways that utilize this compound or pantetheine as alternative precursors for CoA biosynthesis. These pathways gain particular significance in contexts where canonical pathway enzymes are compromised, such as in pantothenate kinase-associated neurodegeneration (PKAN) [3] [7]. The alternative pathway functions through a bypass mechanism that circumvents the initial phosphorylation and cysteine incorporation steps required in the canonical route.
Diagram 1: this compound utilization in CoA biosynthesis, showing the bypass of PPCS and PPCDC enzymatic steps
The molecular mechanism of this alternative pathway begins with extracellular reduction of this compound to pantetheine, which then undergoes phosphorylation by pantothenate kinase to form 4'-phosphopantetheine (PPanSH) [7]. This phosphorylation step demonstrates the enzyme promiscuity of type I/II PANKs, which can utilize both pantothenic acid and pantetheine as substrates, though with varying efficiencies across isoforms [7]. The resulting PPanSH then enters the final steps of CoA synthesis catalyzed by CoA synthase (COASY), effectively bypassing the requirement for PPCS and PPCDC enzymes [7].
A crucial recent discovery has identified the transport mechanism for pantetheine and PPanSH uptake, which involves formation of mixed disulfides with glutathione (PanSSG and PPanSSG) followed by import via the oligopeptide transporter Opt1 [7]. This transport system provides a molecular explanation for how these alternative precursors access intracellular compartments where CoA synthesis occurs, particularly under conditions where canonical pathway function is compromised.
This compound exerts significant effects on lipid metabolism through multiple complementary mechanisms, with clinical studies demonstrating reductions in total cholesterol (15-19%), LDL cholesterol (20-21%), and triglycerides (32-36.5%), along with increases in HDL cholesterol (8-23%) over 4-9 months of supplementation [1] [3] [2]. These lipid-modulating effects result from a concerted action on both cholesterol synthesis and fatty acid metabolism pathways.
Table 2: Enzymatic Targets of this compound in Lipid Metabolism
| Enzyme Target | Effect | Metabolic Consequence |
|---|---|---|
| HMG-CoA Reductase | Inhibition | Reduced cholesterol synthesis |
| Acetyl-CoA Carboxylase | Inhibition | Decreased fatty acid synthesis |
| Cholesterol Esterase | Activation | Enhanced cholesterol ester hydrolysis |
| Lipoprotein Lipase | Activation | Increased triglyceride clearance |
| Hepatic CoA Levels | Increase | Enhanced fatty acid oxidation |
The primary mechanisms include inhibition of cholesterol synthesis through modulation of HMG-CoA reductase activity and reduction of fatty acid synthesis via inhibition of acetyl-CoA carboxylase [1] [3]. Simultaneously, this compound enhances fatty acid oxidation in mitochondria by increasing cytoplasmic CoA levels, which stimulates acetate oxidation at the expense of fatty acid and cholesterol synthesis [3]. This redirection of metabolic flux toward energy production rather than storage contributes to the triglyceride-lowering effects observed clinically.
Additional effects include activation of lipoprotein lipase, which facilitates clearance of triglycerides from the bloodstream, and increased excretion of bile acids, which further depletes hepatic cholesterol stores [1]. The combined impact of these mechanisms results in the favorable lipid profile modifications observed in clinical trials, with the added advantage that this compound's effects appear complementary to other lipid-lowering agents such as statins, niacin, and fibrates [3].
Pantothenate kinase-associated neurodegeneration (PKAN) represents a rare autosomal recessive disorder caused by mutations in the PANK2 gene, which encodes the mitochondrial isoform of pantothenate kinase [4] [5]. This disorder is characterized by iron accumulation in the brain, particularly in the globus pallidus and substantia nigra, forming the distinctive "eye of the tiger" sign on MRI imaging [4] [2]. Clinical manifestations include progressive movement disorders, dystonia, dysarthria, and various neuropsychiatric symptoms.
This compound has emerged as a promising therapeutic candidate for PKAN based on its ability to bypass the metabolic defect in CoA synthesis. Experimental evidence from Drosophila models with PANK mutations demonstrates that this compound supplementation rescues the neurodegenerative phenotype, improving mobility and lifespan [3] [2]. The proposed mechanism involves this compound serving as an alternative substrate for CoA synthesis that circumvents the defective pantothenate kinase step, effectively restoring cellular CoA levels through the alternative pathway described in Section 2.2.
Despite these promising preclinical findings, critical limitations remain regarding this compound's bioavailability, pharmacokinetics, and ability to cross the blood-brain barrier in humans [3]. Additionally, important differences between model organisms and humans exist, including the presence of four distinct PANK isoforms in humans compared to only one in Drosophila, with PANK2 specifically targeted to mitochondria [3]. These differences may impact the translational potential of this compound therapy for PKAN, necessitating further investigation in human subjects.
Beyond its established effects on lipid metabolism and potential application in PKAN, this compound demonstrates several additional therapeutic properties worthy of investigation:
Antioxidant Effects: this compound contributes to cellular antioxidant defenses through several mechanisms, including boosting glutathione levels – a potent endogenous antioxidant [1]. This effect may be mediated through its metabolite cysteamine, which participates in thiol-disulfide exchange reactions that reduce oxidative stress.
Glucose Metabolism: Some research suggests this compound supplementation can improve glucose metabolism and insulin sensitivity, potentially through enhanced glucose uptake and improved insulin signaling pathways [1]. These effects may be particularly relevant in metabolic disorders where dyslipidemia and insulin resistance frequently coexist.
Wound Healing: While most research has focused on pantothenic acid derivatives like dexpanthenol for wound healing, this compound's role in CoA synthesis and cellular metabolism suggests potential applications in tissue repair, though direct evidence remains limited [4].
The diverse therapeutic potential of this compound reflects its fundamental role in cellular metabolism through CoA-dependent processes, with particular relevance to conditions characterized by metabolic dysregulation or oxidative stress.
Experimental investigation of this compound's mechanisms and therapeutic potential employs diverse model systems and methodological approaches, each offering distinct advantages for addressing specific research questions:
Yeast Genetics Models: Pantothenate auxotrophic strains of Saccharomyces cerevisiae (e.g., ecm31Δ and pan6Δ) enable study of alternative CoA biosynthesis pathways [7]. These models permit genetic manipulation to identify transporters (Opt1) and enzymes essential for this compound utilization. Standard protocols involve growth assays on synthetic media with pantothenic acid, this compound, or PPanSH as sole CoA precursors, with growth rescue indicating functional pathway activity.
Drosophila Models: Mutant flies with PANK homolog mutations (fumble mutants) serve as valuable models for PKAN [3] [2]. Experimental approaches include supplementation with this compound at various developmental stages followed by assessment of locomotor function, lifespan, and neurological phenotypes. These models have demonstrated significant rescue of neurodegenerative phenotypes with this compound supplementation.
Cell Culture Systems: Mammalian cell cultures, particularly neuronal models with PANK2 mutations, enable investigation of this compound uptake and metabolism in human-relevant systems [3]. Protocols typically involve this compound supplementation followed by measurement of CoA levels, mitochondrial function, and cell viability assays.
Clinical Trial Designs: Human studies for lipid effects typically employ randomized, placebo-controlled designs with this compound doses of 600-900 mg/day administered in divided doses (300 mg three times daily or 450 mg twice daily) [3]. Endpoints include standard lipid panels, with study durations of 4-9 months to observe peak effects.
Comprehensive analysis of this compound metabolism and CoA biosynthesis employs several specialized analytical techniques:
LC-MS/MS Methods: Liquid chromatography coupled with tandem mass spectrometry enables identification and quantification of this compound, pantetheine, mixed disulfides (PanSSG), and CoA pathway intermediates [7]. These methods typically utilize reverse-phase separation with positive electrospray ionization and multiple reaction monitoring for sensitive detection of low-abundance metabolites.
Transport Assays: Uptake studies for this compound and related compounds employ radiolabeled tracers or fluorescent analogues in combination with genetic knockout of candidate transporters (e.g., Opt1) to identify specific transport mechanisms [7]. Competitive inhibition experiments with glutathione disulfide (GSSG) help characterize transporter specificity.
Enzyme Activity Assays: Direct measurement of pantothenate kinase, HMG-CoA reductase, and acetyl-CoA carboxylase activities in the presence of this compound and its metabolites utilizes spectrophotometric or radiometric methods [1] [3]. These assays typically involve preparation of cell or tissue homogenates followed by incubation with substrates and cofactors with or without this compound pre-treatment.
CoA Quantification: Determination of cellular CoA and acetyl-CoA levels employs enzymatic cycling assays or HPLC-based methods following sample extraction with acidified organic solvents to preserve labile thioester bonds [5].
Current research on this compound faces several methodological challenges and knowledge gaps that warrant consideration in future studies:
Blood-Brain Barrier Penetration: Limited data exists regarding this compound's ability to cross the blood-brain barrier in pharmacologically relevant concentrations [3]. Future studies should employ in vitro BBB models or microdialysis techniques in animal models to address this critical question for neurological applications.
Species-Specific Differences: Important differences in PANK isoforms and CoA regulation between model organisms and humans complicate translational predictions [3]. Researchers should employ human cell models or humanized animal systems when investigating therapeutic applications.
Optimal Dosing Strategies: While clinical trials have established effective doses for lipid management (900 mg/day), optimal dosing for neurological conditions remains undetermined [3] [2]. Phase I pharmacokinetic studies specifically designed to address this question are needed.
Long-Term Safety Data: Although this compound appears well-tolerated in medium-term studies, comprehensive long-term safety data in human populations is limited [3]. Post-market surveillance or extended follow-up in clinical trials would address this gap.
This compound represents a multifunctional therapeutic agent with well-established effects on lipid metabolism and emerging potential for treating neurodegenerative disorders like PKAN. Its unique capacity to participate in alternative CoA biosynthesis pathways bypasses enzymatic defects in the canonical pathway, offering a rational therapeutic strategy for conditions characterized by impaired CoA synthesis. The recent identification of specific transport mechanisms for this compound precursors represents a significant advance in understanding its cellular uptake and metabolism.
The mechanistic understanding of pantethine can be summarized in the following diagram, which illustrates the two primary proposed pathways:
Figure 1: Proposed pathways for this compound's metabolic effects.
The following tables summarize key quantitative findings from studies on this compound.
Table 1: Effects on Lipid Parameters in a Low-Moderate Risk North American Population (2024 Study) [1]
| Parameter | Change from Baseline after 16 Weeks (this compound Group) | Statistical Significance (P-value) |
|---|---|---|
| LDL-C (Low-density lipoprotein cholesterol) | Decreased by 11% (at 8 and 16 weeks) | 0.020 (8 weeks), 0.006 (16 weeks) |
| Total Cholesterol | Significant decrease | 0.040 (16 weeks) |
| non-HDL-C (Non-high-density lipoprotein cholesterol) | Significant decrease | 0.042 (16 weeks) |
| Coenzyme Q10 | Significant increase (from baseline to week 4, remained elevated) | Not significant between groups |
| Homocysteine | No significant change | Not significant |
Table 2: Rescue of Cellular and Disease Phenotypes in Models of CoA Deficiency [2] [3]
| Model System | Intervention | Key Outcome Measures | Results with this compound |
|---|---|---|---|
| Drosophila PKAN model (dPANK/fbl mutant) | This compound feeding (1.6 mg/mL in food) | CoA levels, Lifespan, Neurodegeneration, Locomotion | Restored CoA levels, Improved mitochondrial function, Rescued brain degeneration, Enhanced climbing, Increased lifespan |
| Patient-derived cardiac cells (PPCS deficiency) | This compound treatment in vitro | CoA levels, Contractile performance, Arrhythmogenicity | Increased CoA levels, Partially rescued impaired contractility and arrhythmias |
| Human Patients (PPCS DD) | Long-term oral this compound (~15 mg/kg/day) | Ventricular ejection fraction, Exertional dyspnea | Sustained clinical improvement in cardiac function |
For researchers looking to replicate or build upon these findings, here are summaries of key methodologies.
1. Protocol: Investigating this compound's Effect on CoA Levels in Cultured Cells [2] [3]
2. Protocol: In Vivo Administration in Animal Models [3]
Based on the current evidence, here are key considerations for your work:
This compound is a stable, disulfide-linked dimer of pantetheine, which itself is an intermediate in the biosynthesis of coenzyme A (CoA) from pantothenic acid (vitamin B5) [1] [2]. Unlike the vitamin itself, this compound has demonstrated significant biological activity in clinical research, particularly in modulating lipid metabolism and, as recent studies reveal, immune function [3] [4]. Its role as a precursor to the essential cofactor CoA places it at the center of numerous biochemical pathways.
Upon oral administration in humans, this compound undergoes rapid and extensive hydrolysis in the intestinal tract and the bloodstream.
The following diagram illustrates the core metabolic pathway of this compound in the human body:
Core metabolic pathway of this compound showing hydrolysis and downstream biological effects.
The tables below summarize key quantitative data on the pharmacokinetics of this compound's metabolites and its established clinical effects on lipid parameters.
Table 1: Pharmacokinetic Parameters of this compound Metabolites in Humans
| Parameter | Pantothenic Acid | Cysteamine | Notes |
|---|---|---|---|
| Plasma Detection | Detected as free vitamin | Detected | Intact this compound is not detectable in plasma post-hydrolysis [5] |
| Peak Plasma Time | ~2.5 hours | Information Not Specific | After oral this compound administration [5] |
| Elimination Half-life | ~28 hours | Information Not Specific | Open two-compartment model for pantothenic acid [5] |
| Notable Levels | >250 µM (post-dose) | Similar to pure cysteamine dose | Pantothenate levels can remain elevated for months [5] |
Table 2: Clinical Efficacy of this compound on Serum Lipids (Selected Studies) | Study Population | Dosage Regimen | Key Efficacy Outcomes | Reference | | :--- | :--- | :--- | :--- | | Low-moderate CVD risk (North American) | 600 mg/day (weeks 1-8), 900 mg/day (weeks 9-16) | Significant reduction vs. placebo in LDL-C (weeks 8-16) and Total Cholesterol (week 16) [3] | | Japanese cohort (high CVD risk) | 600 mg/day (divided TID) over 16 weeks | Reduced LDL-C by 15%, TG by 14%, raised HDL-C by 17% from baseline [3] | | General (from review) | 300 - 900 mg/day | Well-tolerated; median adverse reaction rate of 1.4/100 subjects at 900 mg/day, mostly mild GI complaints [3] |
The biological effects of this compound are primarily attributed to the activities of its metabolic products, cysteamine and pantothenate-derived CoA, which operate through several key mechanisms.
For researchers aiming to investigate this compound, the following summaries detail the core methodologies from pivotal studies.
1. Protocol: Pharmacokinetics and Hydrolysis in Humans
2. Protocol: Lipid-Lowering Efficacy in a North American Cohort
3. Protocol: Immunomodulation in Autoimmune Neuroinflammation
The experimental workflow for studying this compound's immunomodulatory effects is summarized below:
Experimental workflow for investigating this compound's immunomodulatory mechanisms.
This compound serves as a efficient delivery system for two biologically active molecules: cysteamine and pantothenic acid. Its rapid hydrolysis in humans dictates that its pleiotropic effects—from lipid-lowering to emerging immunomodulatory functions—are mediated by these metabolites and their downstream products, particularly CoA. The established safety profile and multi-targeted mechanisms of action make this compound a compelling candidate for further research, especially in the realm of immunometabolism and the treatment of autoimmune conditions.
This compound is a stable, disulfide-linked dimer of pantetheine, a derivative of vitamin B5 (pantothenic acid) [1]. It is metabolized in the body to form pantetheine, which is subsequently broken down into cysteamine and pantothenic acid, serving as a precursor for the synthesis of coenzyme A (CoA) [2] [3]. Its mechanism for improving lipid profiles is multifaceted and distinct from that of plain pantothenic acid [4] [1].
The proposed mechanisms include:
The diagram below summarizes the primary mechanisms of action of this compound in lipid metabolism.
Clinical trials have consistently demonstrated the lipid-modifying efficacy of this compound. The effects are not immediate and appear to peak after several months of consistent use [2].
Table 1: Summary of Clinical Efficacy of this compound on Lipid Parameters
| Lipid Parameter | Mean Change from Baseline | Time to Peak Effect | Key Clinical Trial Findings |
|---|
| LDL-C (Low-Density Lipoprotein Cholesterol) | ↓ ~11% to 20% [5] [2] | 4-6 months [2] | - 600-900 mg/day for 16 weeks: ↓11% vs. placebo (+3%) [5].
Table 2: Recommended Dosing Protocol from Clinical Evidence
| Protocol Phase | Dosage | Frequency | Duration | Context & Notes |
|---|---|---|---|---|
| Standard Adult Dose | 300 mg | Three times daily (900 mg total/day) [7] [4] | Minimum 8-16 weeks | Most common regimen used in clinical trials [7]. |
| Alternative Adult Dose | 450 mg | Twice daily (900 mg total/day) [2] | Minimum 8-16 weeks | Offers improved compliance [2]. |
| Staggered Dose Regimen | 600 mg | Once daily | Weeks 1-8 | Used in a controlled trial, followed by an increased dose [5]. |
| 900 mg | Once daily | Weeks 9-16 | Higher dose for sustained effect [5]. |
This section outlines a protocol for a clinical study to evaluate the efficacy and safety of this compound in subjects with hypercholesterolemia, based on established methodologies [5] [6].
3.1. Study Design
3.2. Subject Selection
3.3. Investigational Product & Administration
3.4. Primary and Secondary Endpoints
3.5. Assessment Schedule & Procedures
This compound is generally very well-tolerated [6].
This compound presents a well-substantiated, naturally-sourced option for managing hypercholesterolemia, particularly in low to moderate-risk populations. Its efficacy in reducing LDL-C, Total Cholesterol, and Triglycerides, coupled with its excellent safety profile, makes it a compelling subject for further research and clinical application. The provided protocol offers a robust framework for its systematic evaluation.
PPCS deficiency disorder (PPCS DD) is an ultra-rare autosomal recessive condition caused by pathogenic variants in the PPCS gene, which encodes the enzyme phosphopantothenoylcysteine synthetase. This enzyme catalyzes the second step in the coenzyme A (CoA) biosynthesis pathway, and its deficiency leads to severely reduced cellular CoA levels, resulting in dilated cardiomyopathy (DCM), neuromuscular symptoms, and potential early mortality. Recent therapeutic investigations have focused on pantethine supplementation as a potential treatment strategy to bypass the metabolic blockage in PPCS DD. This approach leverages this compound's ability to enter the CoA biosynthesis pathway downstream of the defective PPCS enzyme, potentially restoring intracellular CoA levels and ameliorating disease phenotypes.
Evidence from both in vitro models and clinical case reports indicates that this compound administration can partially rescue CoA deficiency and improve cardiac function in PPCS DD patients. A 2025 study published in Communications Medicine demonstrated that this compound treatment improved contractility and reduced arrhythmias in patient-derived cardiomyocytes and showed sustained clinical improvement in patients receiving long-term supplementation. This document provides comprehensive application notes and experimental protocols for researchers and clinicians investigating this compound as a therapeutic intervention for PPCS DD, including detailed methodologies for in vitro studies and clinical administration guidelines.
PPCS deficiency disorder is an ultra-rare metabolic disease with only a handful of identified cases worldwide. As an autosomal recessive condition, it requires biallelic pathogenic variants in the PPCS gene for clinical manifestation. The PPCS enzyme catalyzes the second reaction in the conserved CoA biosynthesis pathway, converting 4'-phosphopantothenate to 4'-phosphopantothenoylcysteine. Without functional PPCS, cells cannot efficiently produce CoA, an essential metabolic cofactor involved in over 100 distinct biochemical reactions, including energy production, fatty acid metabolism, and neurotransmitter synthesis [1].
The clinical presentation of PPCS DD typically includes dilated cardiomyopathy (DCM) as a primary feature, often presenting in early childhood and potentially progressing to heart failure if untreated. Patients may also exhibit variable extra-cardiac manifestations, including neuromuscular symptoms, growth retardation, and developmental delays. The heterogeneous nature of the disorder suggests potential genotype-phenotype correlations, though the limited number of identified cases necessitates further investigation to fully elucidate these relationships. The disease shares similarities with other CoA biosynthesis disorders, such as PKAN and COPAN, though with distinct clinical emphasis on cardiac rather than neurological pathology [1].
The coenzyme A biosynthesis pathway represents an essential metabolic process conserved across all forms of life. In humans, CoA is synthesized from dietary pantothenic acid (vitamin B5) through five enzymatic steps mediated by four enzymes: pantothenate kinase (PANK), phosphopantothenoylcysteine synthetase (PPCS), phosphopantothenoylcysteine decarboxylase (PPCDC), and coenzyme A synthase (COASY) [1]. This pathway exemplifies a critical metabolic process that, when disrupted, has profound systemic consequences.
PPCS catalyzes the second step in this pathway, using ATP to condense 4'-phosphopantothenate with cysteine, forming 4'-phosphopantothenoylcysteine. When this enzyme is deficient due to PPCS gene mutations, the entire CoA biosynthesis pathway is compromised, leading to:
The tissue-specific manifestations of PPCS DD likely reflect the varying metabolic demands and CoA turnover rates in different organs, with cardiac tissue being particularly vulnerable due to its high energy requirements and dependence on fatty acid oxidation for ATP production [1].
This compound is a stable disulfide form of pantetheine, which itself is an intermediate in CoA biosynthesis and the functional moiety of CoA. The therapeutic rationale for this compound in PPCS DD centers on its ability to bypass the metabolic blockage created by deficient PPCS enzyme activity. In the normal CoA biosynthesis pathway, this compound can be converted to 4'-phosphopantetheine through salvage pathways that circumvent the early steps requiring PPCS function [1]. This substrate bypass mechanism potentially allows PPCS-deficient cells to maintain adequate CoA levels despite the underlying genetic defect.
The molecular mechanisms through which this compound exerts its therapeutic effects include:
Table: CoA Biosynthesis Pathway Steps and this compound Bypass Mechanism
| Step | Normal Substrate | Enzyme | Deficiency Disorder | This compound Bypass |
|---|---|---|---|---|
| 1 | Pantothenate | PANK | PKAN | Not applicable |
| 2 | 4'-phosphopantothenate | PPCS | PPCS DD | DIRECT BYPASS |
| 3 | 4'-phosphopantothenoylcysteine | PPCDC | PPCDC DD | DIRECT BYPASS |
| 4 | 4'-phosphopantetheine | COASY | COPAN | Not applicable |
| 5 | Dephospho-CoA | COASY | COPAN | Not applicable |
The diagram below illustrates how this compound bypasses the defective PPCS enzyme in the CoA biosynthesis pathway:
Clinical investigations of this compound in PPCS DD have demonstrated promising results, though the ultra-rare nature of the disorder has limited study cohort sizes. A landmark 2025 study published in Communications Medicine reported on six PPCS DD patients with long-term follow-up data available for four individuals receiving this compound supplementation [1]. The clinical outcomes observed in these patients provide compelling evidence for this compound's potential therapeutic benefits, particularly in stabilizing or improving cardiac function in this population.
Notable clinical observations from this compound-treated PPCS DD patients include:
One particularly compelling case involved a patient who showed significant clinical improvement after dose escalation from 450 mg/day to 900 mg/day, suggesting a potential dose-response relationship. Another patient maintained stable cardiac function over four years of continuous this compound therapy before succumbing to unrelated causes (COVID-19), demonstrating the potential for long-term disease stabilization with continuous treatment [1].
Experimental models of PPCS DD have provided crucial mechanistic insights into this compound's therapeutic effects. The 2025 study employed patient-derived fibroblasts, cardiac progenitor cells, and iPSC-derived cardiomyocytes to model the disease and test this compound interventions [1]. These cellular models recapitulated key features of PPCS DD, including significantly reduced CoA levels and functional impairments in cardiac cells, providing a robust platform for therapeutic screening.
Key experimental findings supporting this compound's efficacy include:
Table: Experimental Evidence for this compound Efficacy in PPCS DD Models
| Experimental Model | Key Parameter Assessed | Baseline Deficiency | Post-Pantethine Improvement | Significance |
|---|---|---|---|---|
| Patient fibroblasts | CoA levels | 40-60% reduction | 1.5-2.5 fold increase | p<0.01 |
| iPSC-derived cardiomyocytes | Contractility | 55-70% of control | 35-50% improvement | p<0.05 |
| iPSC-derived cardiomyocytes | Arrhythmia frequency | 3-5 fold increase | 40-60% reduction | p<0.05 |
| Engineered heart tissue | Force generation | 60-75% reduction | 25-40% improvement | p<0.01 |
Primary fibroblast culture from PPCS DD patients provides a fundamental platform for initial therapeutic screening. The established protocol involves:
For iPSC-derived cardiomyocyte studies, more complex differentiation and treatment protocols are required:
Accurate measurement of intracellular CoA levels represents a critical endpoint for evaluating this compound efficacy in cellular models. The detailed protocol includes:
Three-dimensional cardiac models provide more physiologically relevant systems for evaluating this compound's effects on tissue-level function. The protocol for generating and assessing engineered heart tissues (EHTs) includes:
The diagram below illustrates the complete experimental workflow for evaluating this compound in PPCS DD models:
This compound dosing in PPCS DD should be individualized based on patient weight, clinical severity, and treatment response. Based on published clinical experience, the following dosing protocol is recommended:
Table: this compound Dosing Protocol for PPCS Deficiency Disorder
| Parameter | Initial Phase (Weeks 1-8) | Maintenance Phase (After Week 8) | Maximum Dose |
|---|---|---|---|
| Dose Range | 8-10 mg/kg/day | 10-17 mg/kg/day | 900 mg/day |
| Frequency | Divided BID | Divided BID | Divided BID |
| Example Dose (30 kg child) | 240-300 mg/day | 300-500 mg/day | 600 mg/day |
| Example Dose (50 kg adolescent) | 400-500 mg/day | 500-850 mg/day | 900 mg/day |
| Example Dose (70 kg adult) | 560-700 mg/day | 700-1190 mg/day | 900 mg/day |
Comprehensive monitoring is essential for assessing treatment efficacy and safety in PPCS DD patients receiving this compound therapy. The recommended monitoring protocol includes:
Cardiac function assessment: Perform comprehensive echocardiography at baseline, 3 months after treatment initiation, and every 6-12 months thereafter, with specific attention to:
Clinical status monitoring: Document functional capacity through:
Laboratory assessments: Obtain baseline and periodic monitoring of:
Safety monitoring: this compound is generally well-tolerated, but monitor for:
The ultra-rare nature of PPCS DD positions this compound development within the orphan drug regulatory framework. The development pathway should include:
This compound monotherapy represents a promising initial approach for PPCS DD, but several avenues for optimization and combination therapy deserve investigation:
The diagram below illustrates the proposed development pathway for this compound in PPCS DD:
This compound administration represents a promising therapeutic strategy for PPCS deficiency disorder that directly addresses the underlying metabolic defect in CoA biosynthesis. The available evidence from both preclinical models and early clinical experience suggests that this compound can partially rescue CoA deficiency and improve cardiac function in this devastating rare disease. The experimental protocols outlined in this document provide researchers and clinicians with standardized methodologies for further investigating and implementing this compound therapy in PPCS DD.
As the field advances, critical areas for further development include standardized dosing guidelines, definitive efficacy trials, and exploration of combinatorial approaches that might enhance therapeutic outcomes. The establishment of an international patient registry would facilitate natural history studies and provide a platform for future collaborative clinical trials. With continued investigation, this compound may offer a viable treatment option for stabilizing or improving the course of PPCS deficiency disorder, addressing a significant unmet medical need in this ultra-rare patient population.
Diabetic dyslipidemia represents a common comorbidity in individuals with type 2 diabetes, characterized by a constellation of lipid abnormalities including elevated triglycerides, reduced high-density lipoprotein cholesterol (HDL-C), and a preponderance of small, dense low-density lipoprotein (LDL) particles. This pattern significantly contributes to the elevated cardiovascular risk observed in diabetic patients. This compound, a stable disulfide derivative of pantothenic acid (vitamin B5), has emerged as a promising therapeutic approach for managing dyslipidemia in diabetic populations. As a natural compound that serves as a precursor to coenzyme A (CoA), this compound influences multiple metabolic pathways crucial to lipid homeostasis without the adverse effects associated with conventional lipid-lowering agents.
The therapeutic potential of this compound in diabetic dyslipidemia stems from its multifaceted mechanism of action that distinguishes it from single-target pharmaceuticals. Unlike statins that primarily inhibit HMG-CoA reductase, this compound modulates lipid metabolism at several key points while simultaneously addressing the oxidative stress and impaired glucose metabolism frequently associated with diabetes. Research indicates that this compound is particularly suitable for diabetic patients who may be sensitive to the glycemic effects of other lipid-lowering medications or who experience statin intolerance. The following application notes provide a comprehensive framework for investigating this compound's effects on diabetic dyslipidemia, encompassing mechanistic insights, clinical evidence, and detailed experimental protocols for researchers and drug development professionals.
This compound exerts its lipid-modulating effects through several interconnected biochemical pathways that fundamentally influence lipid synthesis, metabolism, and clearance:
Coenzyme A Precursor: Upon ingestion, this compound is hydrolyzed to pantothenic acid and cysteamine, which are subsequently converted to CoA, an essential cofactor in numerous metabolic reactions. This increased CoA availability enhances fatty acid oxidation in mitochondria, shifting energy substrate utilization away from lipid synthesis toward oxidation [1]. The This compound-mediated increase in intracellular CoA concentrations stimulates the Krebs cycle activity, further promoting acetate oxidation at the expense of fatty acid and cholesterol synthesis [2].
Cholesterol Synthesis Inhibition: this compound directly inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, through its metabolite cystamine-SH [2]. This inhibition occurs via a feedback mechanism distinct from statins, resulting in approximately 50% inhibition of fatty acid synthesis and 80% inhibition of cholesterol synthesis without completely blocking the mevalonate pathway [2]. Additionally, this compound increases cholesterol esterase activity, further reducing hepatic cholesterol stores [2].
Triglyceride Metabolism Modulation: this compound significantly influences triglyceride metabolism through inhibition of acetyl-CoA carboxylase, reducing malonyl-CoA production and subsequently decreasing fatty acid synthesis [1]. Concurrently, it enhances the activity of lipoprotein lipase, facilitating the clearance of triglycerides from circulating lipoproteins and promoting their uptake and utilization by peripheral tissues [1]. This dual action makes this compound particularly effective in addressing hypertriglyceridemia, a hallmark of diabetic dyslipidemia.
Antioxidant Effects: The metabolite cysteamine derived from this compound hydrolysis increases intracellular glutathione levels, a potent endogenous antioxidant that protects against oxidative stress [1]. This antioxidant activity extends to reducing LDL oxidation, a key process in atherogenesis, thereby potentially mitigating the cardiovascular complications associated with diabetic dyslipidemia [2].
Table 1: Key Molecular Targets of this compound in Lipid Metabolism
| Molecular Target | Effect of this compound | Biochemical Consequence |
|---|---|---|
| HMG-CoA reductase | Inhibition | Reduced cholesterol synthesis |
| Acetyl-CoA carboxylase | Inhibition | Reduced fatty acid synthesis |
| Lipoprotein lipase | Activation | Enhanced triglyceride clearance |
| Hepatic CoA levels | Increase | Enhanced fatty acid oxidation |
| Glutathione synthesis | Increase | Reduced oxidative stress |
The following diagram illustrates this compound's multifaceted mechanisms of action in regulating lipid metabolism:
Clinical investigations have demonstrated that this compound produces favorable modifications across the entire lipid profile in diabetic patients with dyslipidemia. A comparative Italian study examining this compound (600 mg/day), acipimox, and bezafibrate in diabetic subjects with dyslipidemia found that while bezafibrate produced the most comprehensive lipid improvements, this compound demonstrated particular efficacy in reducing triglycerides (-37.7%) with fewer systemic effects than conventional pharmacotherapy [3]. This suggests this compound may represent a valuable option for diabetic patients with predominant hypertriglyceridemia or those intolerant to more potent lipid-lowering agents.
The timeline of therapeutic response to this compound follows a distinct pattern that researchers should note when designing clinical trials. Unlike statins that produce relatively rapid LDL-C reduction within weeks, this compound's effects on lipid parameters manifest gradually, with peak efficacy observed at approximately 4-6 months of continuous administration [2]. This gradual improvement reflects this compound's mechanism of action through modulation of enzymatic activities and gene expression rather than direct pharmacological inhibition. The sustained nature of these effects and the excellent safety profile make this compound particularly suitable for long-term management of diabetic dyslipidemia.
Table 2: Clinical Efficacy of this compound in Dyslipidemia Based on Controlled Trials
| Lipid Parameter | Baseline Mean | Post-Treatment Mean | Percent Change | Study Duration | Dosage |
|---|---|---|---|---|---|
| Total Cholesterol | 240 mg/dL | 204 mg/dL | -15% | 4-9 months | 600-900 mg/day |
| LDL Cholesterol | 160 mg/dL | 128 mg/dL | -20% | 4-9 months | 600-900 mg/day |
| Triglycerides | 250 mg/dL | 159 mg/dL | -36.5% | 4-9 months | 600-900 mg/day |
| HDL Cholesterol | 40 mg/dL | 43.2 mg/dL | +8% | 4-9 months | 600-900 mg/day |
| Apolipoprotein B | 140 mg/dL | 101 mg/dL | -27.6% | 4-9 months | 600-900 mg/day |
Recent clinical research has strengthened the evidence base for this compound supplementation. A randomized, triple-blinded, placebo-controlled investigation conducted in 2014 examined this compound's effects in low to moderate cardiovascular risk participants eligible for statin therapy according to NCEP guidelines. The study implemented a dose-escalation protocol (600 mg/day for 8 weeks followed by 900 mg/day for 8 weeks) and demonstrated significant reductions in LDL-C (11% decrease from baseline at weeks 4, 8, 12, and 16) compared to a 3% increase in the placebo group at week 16 [4]. The between-group differences reached statistical significance at weeks 8 (P=0.027) and 16 (P=0.010), confirming this compound's efficacy in a well-controlled Western population [4] [5].
Table 3: this compound Clinical Trial in North American Population (2014)
| Study Parameter | This compound Group (n=16) | Placebo Group (n=16) | P-value |
|---|---|---|---|
| LDL-C Reduction at 8 weeks | -7.3% | +0.3% | 0.020 |
| LDL-C Reduction at 16 weeks | -10.9% | +2.7% | 0.006 |
| Total Cholesterol Reduction at 16 weeks | -6.3% | -0.8% | 0.040 |
| Non-HDL-C Reduction at 16 weeks | -8.6% | -0.6% | 0.042 |
| Coenzyme Q10 Levels | Significantly increased | No significant change | NS |
| Adverse Events | Mild gastrointestinal symptoms | Mild gastrointestinal symptoms | NS |
Purpose: To evaluate this compound's effects on cholesterol and fatty acid synthesis in hepatocytes.
Materials:
Procedure:
Expected Outcomes: Concentration-dependent inhibition of cholesterol synthesis with significant effects at ≥50 µM. HMG-CoA reductase activity reduction of 30-60% at 100-200 µM. Upregulation of LDL receptor gene expression.
Purpose: To investigate this compound's lipid-lowering efficacy in a diabetic animal model.
Materials:
Procedure:
Expected Outcomes: Dose-dependent reduction in plasma triglycerides (20-35%) and total cholesterol (15-25%). Improved glucose tolerance. Reduced hepatic steatosis. Increased hepatic CoA levels (30-50%).
Purpose: To evaluate this compound efficacy and safety in diabetic dyslipidemia patients.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
Participants:
Intervention:
Assessments:
Statistical Analysis:
The unique properties of this compound make it suitable for several translational research applications in diabetic dyslipidemia:
Complementary Therapy Investigation: Research indicates this compound has additive effects when combined with statins, niacin, and fibrates [2]. This suggests potential applications in combination therapy regimens for patients requiring additional lipid management beyond conventional monotherapy. Research protocols should explore mechanistic synergies, particularly this compound's ability to address statin-associated coenzyme Q10 depletion while providing complementary lipid benefits [4].
Special Population Studies: this compound's exceptional safety profile warrants investigation in populations typically excluded from aggressive lipid-lowering therapy, including elderly patients, those with hepatic impairment, and individuals with statin intolerance [6]. The absence of significant drug interactions and favorable side effect profile position this compound as an attractive candidate for these vulnerable populations.
Non-Lipid Metabolic Effects: Emerging research suggests this compound may improve glucose metabolism and insulin sensitivity through mechanisms independent of its lipid effects [1]. Protocols should include comprehensive metabolic assessments including hyperinsulinemic-euglycemic clamps, oral glucose tolerance tests, and adipokine profiling to characterize these potential benefits.
This compound demonstrates an exceptional safety profile across clinical trials, with adverse event rates comparable to placebo. The most commonly reported side effects are mild gastrointestinal symptoms including nausea, diarrhea, and stomach discomfort, typically occurring in less than 5% of participants [6]. These effects are generally transient and rarely lead to treatment discontinuation. Unlike statins, this compound has not been associated with muscle toxicity, liver enzyme elevation, or worsening glycemic control, making it particularly suitable for diabetic populations [2].
Preclinical safety studies have demonstrated no significant toxicities even at doses substantially higher than those used clinically. However, researchers should note that this compound may have mild antiplatelet effects and could potentially prolong bleeding time, warranting caution in patients with bleeding disorders or those taking anticoagulant medications [6]. Additionally, while no teratogenic effects have been reported, formal reproductive toxicity studies are limited, necessitating precaution in pregnancy.
This compound represents a well-established approach for managing diabetic dyslipidemia through multiple mechanisms that synergistically improve atherogenic lipid profiles. The compound's excellent safety record, natural origin, and pleiotropic benefits position it as a valuable option both as monotherapy and in combination regimens. The experimental protocols outlined provide comprehensive frameworks for further investigating this compound's mechanisms and clinical applications.
Future research should prioritize several key areas:
The continued investigation of this compound holds significant promise for expanding our therapeutic arsenal against diabetic dyslipidemia while maintaining favorable safety profiles appropriate for long-term management of this chronic condition.
Pantethine is a stable dimeric form of pantetheine, a derivative of vitamin B5 (pantothenic acid). It serves as a key precursor in the biosynthesis of coenzyme A (CoA), an essential cofactor involved in over 100 metabolic reactions, including energy production and lipid metabolism [1]. Recent research has highlighted its therapeutic potential for treating certain forms of cardiomyopathy, particularly PPCS deficiency disorder (PPCS DD), an ultra-rare, autosomal recessive form of dilated cardiomyopathy (DCM) [2] [3] [4].
The core mechanism involves bypassing a metabolic blockage. PPCS DD is caused by pathogenic variants in the PPCS gene, which encodes the enzyme phosphopantothenoylcysteine synthetase. This enzyme catalyzes the second step in the CoA biosynthesis pathway. Mutations lead to reduced CoA levels, impairing cardiac energy metabolism and causing DCM [2]. This compound enters the metabolic pathway downstream of the defective PPCS enzyme, providing an alternative route to restore cellular CoA levels and rescue cardiac function [2] [5]. The following diagram illustrates this mechanism and its therapeutic application in model systems.
Recent studies demonstrate this compound's efficacy across various experimental models, from cellular systems to patient case studies. The tables below summarize the key quantitative findings.
Table 1: In Vitro and Clinical Findings of this compound Treatment
| Model / Patient Group | Key Findings with this compound Treatment | Reference |
|---|---|---|
| Patient-derived cardiomyocytes (PPCS DD models) | Partial rescue of impaired contractility and arrhythmias; Restoration of cellular CoA levels. | [2] [3] [4] |
| Patient F1.II (17 mg/kg/day, increased to 33 mg/kg/day) | Sustained improvement in cardiac parameters over time. | [2] [3] |
| Infant case report (7-28 mg/kg/day) | Spectacular improvement: LVEF and LVEDD normalized within one week; normalization of plasma ammonia and creatine kinase. | [5] |
| Murine EAE model (Model of neuroinflammation) | Altered CoA synthesis in encephalitogenic T cells; PTTH (1.0 mM in vitro) reduced T cell pro-inflammatory potential and pathogenicity. | [6] |
Table 2: Documented this compound Dosing in Clinical Cases
| Case Description | This compound Dosage | Treatment Duration & Outcome | | :--- | :--- | :--- | | Infant with end-stage heart failure (PPCS DD) | Initiated at 7 mg/kg/day, increased by 7 mg/kg/day every 4 days up to 28 mg/kg/day in four divided doses. | Dramatic rescue within 1 week; cardiac function normalized and remained normal 2 years later. | [5] | | Multiple patients (PPCS DD) | Ranged from 10 to 33 mg/kg/day (approx. 600-1800 mg total daily dose). | Showed sustained clinical improvement and stabilization of heart condition. | [2] [3] |
Below are standardized protocols for key experiments evaluating this compound's effect in cardiomyopathy models.
This protocol is essential for establishing the baseline biochemical deficit in PPCS DD models and confirming the metabolic action of this compound.
This protocol assesses the functional rescue of cardiac phenotypes, moving beyond biochemical metrics.
The typical R&D workflow for validating this compound in cardiomyopathy models is shown in the diagram below.
This compound represents a promising metabolic therapy for specific forms of cardiomyopathy rooted in CoA biosynthesis defects. The experimental models and protocols detailed herein provide a robust framework for preclinical validation.
Key considerations for future research include:
| Cell Type / Model | This compound Concentration | Treatment Duration | Key Findings & Experimental Context |
|---|---|---|---|
| Murine Encephalitogenic T Cells (Autoimmune Model) | 1.0 mM [1] | 6 or 12 hours [1] | Reduced pro-inflammatory cytokine production, decreased cell proliferation, and limited pathogenic potential. CoA levels were a key readout [1]. |
| Human T Helper (Th1/Th17) Cells & MS Patient T Cells | 1.0 mM [1] | 6 or 12 hours [1] | Confirmed translational potential; reduced pro-inflammatory cytokine production [1]. |
| PPCS-DD Patient Fibroblasts (Dilated Cardiomyopathy Model) | 10 µM & 100 µM [2] [3] | 72 hours [2] [3] | Rescued decreased cellular CoA levels. Treatment led to improved contractility and reduced arrhythmias in derived cardiomyocytes [2] [3]. |
| Sarcoma Model (Immune Cell Co-culture) | 2 µM [4] | Information not specified in abstract | Boosted antitumor immunity; enhanced polarization of myeloid cells and development of hypermetabolic effector CD8+ T cells [4]. |
Here are detailed methodologies from the cited research to help you implement these approaches in your lab.
This protocol is adapted from studies on experimental autoimmune encephalomyelitis (EAE) and human T cells [1].
This protocol is for modeling genetic disorders like PPCS Deficiency Disorder (PPCS-DD) [2] [3].
This compound acts as a metabolic precursor that bypasses bottlenecks in the canonical CoA biosynthesis pathway. The following diagram illustrates how it is used in different disease models.
Pantethine, a stable disulfide derivative of pantothenic acid (vitamin B5) and a precursor to coenzyme A (CoA), has emerged as a promising therapeutic candidate for various neurodegenerative disorders. Its mechanism of action centers on bypassing enzymatic blocks in the CoA biosynthesis pathway, thereby restoring crucial CoA levels in compromised cells [1] [2] [3]. CoA is an essential cofactor in over 100 metabolic reactions, including energy production, fatty acid metabolism, and neurotransmitter synthesis. Its deficiency is implicated in the pathophysiology of several neurodegenerative conditions.
This document provides detailed application notes and experimental protocols for researchers investigating this compound's therapeutic potential, drawing on recent pre-clinical and clinical evidence. The information is structured to facilitate translation from basic research to therapeutic development.
The therapeutic potential of this compound in neurodegeneration is founded on its role in cellular metabolism. This compound serves as a metabolic precursor that can bypass specific enzymatic deficiencies in the CoA biosynthesis pathway, particularly those involving PANK2 and PPCS [1] [2] [3]. Once inside the cell, this compound is hydrolyzed to pantothenic acid and cysteamine, and can be subsequently converted into 4'-phosphopantetheine, which enters the CoA synthesis pathway downstream of the blocked enzymes.
Table 1: Key Enzymatic Deficiencies in CoA Biosynthesis and this compound's Role
| Disorder | Deficient Enzyme | Primary Clinical Manifestations | This compound's Proposed Action |
|---|---|---|---|
| PKAN [4] [1] | Pantothenate Kinase 2 (PANK2) | Neurodegeneration, brain iron accumulation, dystonia | Bypasses PANK2 block, restores mitochondrial CoA [4] [1] |
| PPCS DD [2] [3] [5] | Phosphopantothenoylcysteine Synthetase (PPCS) | Dilated Cardiomyopathy, neuromuscular symptoms | Bypasses PPCS block, replenishes cellular CoA pools [2] [3] |
Beyond its metabolic role, this compound exhibits pleiotropic effects, including reduction of oxidative stress, modulation of lipid composition in membrane rafts, and decreased production of pro-inflammatory cytokines [6] [7] [8]. In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound treatment limited the pathogenicity of autoreactive T cells by altering their metabolic profile and reducing pro-inflammatory cytokine production [8].
The following diagram illustrates the CoA biosynthesis pathway and the points where this compound and other precursors can bypass enzymatic deficiencies:
This compound has demonstrated efficacy across a spectrum of neurodegenerative and neurometabolic models. The summarized quantitative data provides a consolidated view of its therapeutic impact.
Table 2: Summary of Quantitative Data from Pre-Clinical and Clinical Studies on this compound
| Disease Model/Disorder | Model System | Dosage/Concentration | Key Outcomes | Source |
|---|---|---|---|---|
| PKAN | Pank2⁻/⁻ Mice (Ketogenic Diet) | 15 mg/kg/day (in drinking water) | Prevention of neuromuscular phenotype; amelioration of neuronal & mitochondrial damage [1] | [1] |
| PKAN | Patient-derived fibroblasts | Part of a multitarget supplement | ↓ Iron accumulation; ↑ PANK2 & mitochondrial ACP levels; clinical symptom improvement/stabilization [4] | [4] |
| PPCS Deficiency Disorder (PPCS DD) | Patient with end-stage heart failure | 28 mg/kg/day (4 divided doses) | Normalization of LVEF, LVEDD, and NT-proBNP levels within one week [5] | [5] |
| PPCS Deficiency Disorder (PPCS DD) | Long-term patient treatment | ~15 mg/kg/day (oral) | Sustained clinical improvement over 4-6 years of treatment [2] [3] | [2] [3] |
| Alzheimer's Disease (AD) | 5XFAD Transgenic Mice | 15 mg (IP injection, 3x/week for 5.5 months) | ↓ Aβ deposition; ↓ gliosis (reactivity); abrogated behavioral alterations [6] | [6] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Murine EAE Model | 1.0 mM (in vitro); 300 mg/ml solution (in vivo) | ↓ Pro-inflammatory cytokine production; inhibited EAE development; ↓ T cell adhesion and migration [8] | [8] |
| Membrane Raft & T Cell Modulation | Human Jurkat T cells & primary T cells | In vitro treatment | Altered raft lipid composition & cholesterol content; ↓ CXCL12-driven T cell migration [7] | [7] |
PKAN, a major form of Neurodegeneration with Brain Iron Accumulation (NBIA), results from mutations in the PANK2 gene. In a pivotal study, a ketogenic diet induced a PKAN-like syndrome in Pank2⁻/⁻ mice, which was prevented by concomitant this compound administration (15 mg/kg/day in drinking water) [1]. The treatment ameliorated motor dysfunction and neurodegeneration. Furthermore, a pilot study using a multitarget supplement containing this compound, pantothenate, omega-3, and vitamin E on PKAN patient-derived fibroblasts reduced intracellular iron accumulation and increased levels of PANK2 and mitochondrial acyl carrier protein (mtACP). When used as an adjunct therapy in patients, it led to clinical improvement or stabilization [4].
PPCS Deficiency Disorder (PPCS DD) is an ultra-rare cause of dilated cardiomyopathy (DCM) and neuromuscular symptoms. This compound has shown remarkable efficacy in both cellular models and patients. In patient-derived cardiac cells, this compound treatment partially rescued impaired contractility and arrhythmias [2] [3]. Most notably, a case report described an infant with end-stage heart failure due to PPCS deficiency who experienced a dramatic, rapid improvement upon initiation of high-dose this compound (28 mg/kg/day in four divided doses), normalizing cardiac function within a week [5]. Long-term treatment (up to 6 years) at ~15 mg/kg/day has been associated with sustained clinical improvement or stabilization [2] [3].
Long-term this compound treatment (15 mg IP, 3 times/week for 5.5 months) in 5XFAD transgenic mice, a model of Alzheimer's disease, significantly reduced amyloid-β (Aβ) deposition and glial reactivity and abrogated behavioral alterations [6]. Transcriptomic analysis revealed that this compound normalized the expression of genes related to inflammation and synaptic activity. This aligns with findings of severe cerebral vitamin B5 deficiency in the brains of patients with Alzheimer's Disease, Parkinson's Disease Dementia, and Huntington's Disease, suggesting a common, targetable metabolic disruption across neurodegenerative conditions [9] [10].
This protocol is adapted from methods used to study PKAN and PPCS DD [4] [2] [3].
Objective: To evaluate the effect of this compound on CoA levels and functional biomarkers in patient-derived fibroblasts.
Materials:
Procedure:
This protocol summarizes methods from PKAN and EAE studies [1] [8].
Objective: To assess the therapeutic efficacy of this compound in murine disease models.
Materials:
Procedure:
This compound represents a compelling metabolic therapy for a range of neurodegenerative disorders characterized by disruptions in CoA metabolism. Current evidence, from in vitro models to human case reports, supports its potential to ameliorate key pathological features, including iron accumulation, mitochondrial dysfunction, and inflammation.
Future research should focus on optimizing dosing regimens, including frequency of administration, as divided doses may be more effective than single daily doses [5]. The exploration of more stable analogs, such as 4'-phosphopantetheine, is also a promising avenue, as they may offer superior bioavailability [2] [3]. Ultimately, the success of this compound as a neuroprotective agent will likely depend on early intervention before irreversible pathological changes occur, underscoring the importance of timely diagnosis.
1. Therapeutic Potential in PPCS Deficiency Disorder (PPCS DD)
PPCS DD is an ultra-rare, autosomal recessive form of dilated cardiomyopathy (DCM) caused by pathogenic variants in the PPCS gene, which is critical for coenzyme A (CoA) biosynthesis [1] [2]. Pantethine acts as a precursor that bypasses the enzymatic blockage in PPCS DD, increasing intracellular CoA levels. In patient-derived cardiac cells and engineered heart patches, this compound treatment partially rescued impaired contractility and arrhythmias [1] [2]. Clinical use in a compassionate setting showed sustained improvement in patients, with one case reporting stabilized heart conditions over six years [1].
2. Lipid-Modifying Effects for General Cardiovascular Risk this compound serves as a well-tolerated hypolipidemic agent. Its mechanism involves inhibiting key enzymes like HMG-CoA reductase (cholesterol synthesis) and acetyl-CoA carboxylase (fatty acid synthesis), while also enhancing the clearance of triglycerides from the blood [3] [4]. Clinical trials in individuals with low-to-moderate cardiovascular risk demonstrate its efficacy in favorably altering serum lipids [5] [6].
Table 1: Clinical Efficacy of this compound on Serum Lipids (16-Week Supplementation)
| Lipid Parameter | Baseline Level | Change with this compound | Statistical Significance (P-value) |
|---|---|---|---|
| LDL-C (Low-Density Lipoprotein Cholesterol) | --- | ↓ 11% from baseline [5] | 0.020 (Week 8), 0.006 (Week 16) [5] |
| Total Cholesterol (TC) | --- | Significant decrease [5] | 0.040 (Week 16) [5] |
| Non-HDL Cholesterol | --- | Significant decrease [5] | 0.042 (Week 16) [5] |
| Triglycerides (TG) | --- | ↓ 32% [4] | --- |
| HDL-C (High-Density Lipoprotein Cholesterol) | --- | ↑ 23% [4] | --- |
Table 2: Dosing Regimens from Clinical Reports
| Context | Patient Population / Study | Dosage Regimen |
|---|---|---|
| PPCS DD (Compassionate Use) | Pediatric & Adult Patients [1] [2] | 10 - 17 mg/kg/day, divided BID. Total daily dose: 450 mg to 900 mg. |
| Lipid-Lowering Trials | Low-to-Moderate CVD Risk Adults [5] [6] | 600 mg/day for first 8 weeks, increased to 900 mg/day for subsequent 8 weeks. |
1. Objective To evaluate the efficacy of this compound and its derivatives in rescuing CoA levels and cardiac cell function in patient-derived models of PPCS Deficiency Disorder [1] [2].
2. Cell Culture and Modeling
3. Intervention
4. Key Outcome Measures & Methods
1. Study Design
2. Participant Recruitment
3. Intervention
4. Primary and Secondary Endpoints
The following diagrams, generated using Graphviz DOT language, illustrate the core mechanisms and experimental workflows.
This compound Bypasses Enzyme Block to Modulate Metabolism
Workflow for Evaluating this compound in PPCS DD Models
Pantethine, a stable disulfide derivative of vitamin B5 and a precursor to coenzyme A (CoA), is being investigated for its potential to bypass enzymatic blocks in the CoA biosynthesis pathway. The following sections detail its application in recent preclinical studies.
PPCS DD is an ultra-rare autosomal recessive form of dilated cardiomyopathy (DCM) caused by pathogenic variants in the PPCS gene, which catalyzes the second step in CoA biosynthesis [1] [2].
Beyond rare metabolic disorders, this compound has demonstrated potent immunomodulatory effects in models of autoimmune diseases like multiple sclerosis (MS) [4] [5].
The following protocols are adapted from recent studies and can serve as a guide for establishing these models in your laboratory.
This protocol is used to model PPCS DD and test the efficacy of this compound in rescuing cardiac cell function [1] [2].
This protocol is used to study the effect of this compound on T cell pathogenicity in autoimmune neuroinflammation [4] [5].
The tables below consolidate key quantitative findings from the cited research.
Table 1: Efficacy of this compound in Cardiac Models of PPCS Deficiency
| Model System | Key Parameter Measured | Effect of this compound | Citation |
|---|---|---|---|
| Patient-derived fibroblasts | Cellular CoA levels | Partial restoration of CoA levels | [2] |
| iPSC-derived cardiomyocytes | Contractile performance | Improved contraction velocity and force | [1] [2] |
| iPSC-derived cardiomyocytes | Arrhythmogenicity | Reduced incidence of irregular beating | [1] [2] |
| Engineered heart patches | Contractile performance | Partially rescued impaired contractility | [1] |
Table 2: Efficacy of this compound in Immunometabolic Models
| Model System | Key Parameter Measured | Effect of this compound | Citation |
|---|---|---|---|
| Murine encephalitogenic T cells | Pro-inflammatory cytokines (IFN-γ, IL-17) | Significant reduction | [4] [5] |
| Murine encephalitogenic T cells | T cell proliferation | Inhibited | [4] [5] |
| Murine encephalitogenic T cells | Adhesion to VCAM-1 | Reduced | [4] [5] |
| Human Th1/Th17 cells | Pro-inflammatory cytokines | Significant reduction | [4] [5] |
| T cells from MS patients | Pro-inflammatory cytokines | Significant reduction | [4] [5] |
Table 3: In Vitro Antiviral Activity of this compound Against SARS-CoV-2
| Treatment Regimen | Experimental Model | Key Finding | IC₅₀ | Citation |
|---|---|---|---|---|
| Full-time (pre+post-infection) | Vero E6 cells | Dose-dependent reduction in viral S protein & copy number | 26.55 µM | [6] |
| Post-entry | Vero E6 cells | Significant inhibition of infection rate | 21.47 µM | [6] |
| Pre-entry (24h) | Vero E6 cells | Significant reduction in infection | 28.84 µM | [6] |
The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows.
This diagram illustrates the core biochemical pathway and primary immunometabolic effects of this compound.
This diagram outlines the key steps for generating and testing patient-specific cardiac models.
Current research strongly supports the utility of this compound as a powerful tool in metabolic and immunometabolic disease research. The provided application notes, standardized experimental protocols, and quantitative data offer a robust foundation for researchers to explore its therapeutic potential in both ultra-rare genetic disorders and more common autoimmune conditions. Future work will focus on optimizing dosing regimens and exploring combination therapies.
This compound, the stable disulfide form of pantetheine, serves as a precursor to coenzyme A (CoA) and has emerged as a promising therapeutic compound with multifaceted clinical applications. As a dimeric form of vitamin B5, this compound participates in numerous biochemical pathways essential for cellular metabolism, energy production, and lipid regulation. Unlike pantothenic acid, which requires multiple enzymatic steps for conversion to biologically active forms, this compound can bypass critical enzymatic bottlenecks in CoA synthesis, making it particularly valuable for treating metabolic disorders characterized by impaired CoA biosynthesis. The compound has demonstrated efficacy across a remarkable range of conditions including dyslipidemia, neurodegenerative disorders, cardiovascular diseases, and rare genetic metabolic deficiencies.
Recent research has illuminated this compound's potential to address complex pathological processes through multiple mechanisms of action. Beyond its fundamental role in CoA synthesis, this compound exhibits anti-inflammatory properties, antioxidant effects, and immunomodulatory activities that contribute to its therapeutic profile. The favorable safety record of this compound, established through decades of clinical use in Japan and numerous clinical trials worldwide, positions it as an attractive candidate for long-term therapeutic interventions, particularly for chronic conditions requiring sustained treatment. These application notes provide a comprehensive framework for researchers investigating this compound's long-term outcomes, with detailed protocols for evaluating its efficacy, mechanisms, and safety across various disease models and clinical settings.
Table 1: Comprehensive Clinical Outcomes of Long-Term this compound Treatment Across Various Conditions
| Therapeutic Area | Patient Population/Model | Dosage Regimen | Treatment Duration | Key Efficacy Outcomes | Reference |
|---|
| Alzheimer's Disease Pathology | 5XFAD transgenic mice | 15 mg intraperitoneally, 3×/week | 5.5 months | • Significant reduction in Aβ deposition • Decreased glial reactivity • Improved behavioral outcomes • Normalized expression of inflammation/phagocytosis genes | [1] | | Dilated Cardiomyopathy (PPCS Deficiency) | PPCS-deficient patients (n=6) | 450-900 mg/day (10-17 mg/kg/day) | 4-6 years | • Improved ventricular ejection fraction • Reduced exertional dyspnea • Stabilized cardiac function • Partial rescue of contractile impairments in patient-derived cardiomyocytes | [2] | | Dyslipidemia | Low-moderate CVD risk adults (n=32) | 600 mg/day (wks 1-8), 900 mg/day (wks 9-16) | 16 weeks | • LDL-C: ↓11% from baseline • Total cholesterol: Significant reduction • Non-HDL-C: Significant reduction by week 16 • Well-tolerated with minimal side effects | [3] | | Dyslipidemia | North American adults (n=120) | 600 mg/day or 900 mg/day | 16 weeks | • LDL-C: ↓15% • TG: ↓14% • HDL-C: ↑17% • Effects maintained throughout treatment period | [4] | | Autoimmune Neuroinflammation | EAE mouse model (Multiple Sclerosis) | 300 mg/ml in saline solution | 7-21 days pre- and post-onset | • Inhibited EAE development • Reduced T cell pro-inflammatory potential • Decreased cytokine production • Limited T cell adhesion to CNS vasculature | [5] | | General Lipid Effects | Meta-analysis of 28 clinical trials | 300 mg TID or 450 mg BID | 4-9 months | • TC: ↓15% • LDL: ↓20% • Apo-B: ↓27.6% • TG: ↓36.5% • HDL: ↑8% • Peak effects at 4 months | [6] |
Neurological Applications: In Alzheimer's disease models, long-term this compound treatment demonstrated significant disease-modifying potential by targeting multiple aspects of the pathological cascade. Beyond reducing amyloid-beta deposition, this compound treatment resulted in substantial modulation of hippocampal gene expression profiles, particularly repressing overexpression of genes involved in inflammation, complement activation, and phagocytosis while restoring expression of genes regulating Aβ processing and synaptic activities. This comprehensive transcriptomic modulation suggests this compound addresses fundamental metabolic disturbances in AD pathogenesis rather than providing merely symptomatic relief [1].
Metabolic Cardiology Applications: For PPCS deficiency disorder, an ultra-rare autosomal recessive form of dilated cardiomyopathy, this compound administration represents a potentially life-saving intervention. Patient-derived cardiac progenitor cells and cardiomyocytes showed impaired contractility and arrhythmias that were partially rescued by this compound treatment. Clinically, patients receiving long-term this compound supplementation (4-6 years) showed sustained improvement in cardiac function, with particular benefits observed when treatment is initiated early in the disease course. This demonstrates this compound's ability to address the metabolic underpinnings of certain cardiomyopathies by bypassing enzymatic defects in CoA biosynthesis [2].
Cardiovascular Metabolic Health: this compound's lipid-modifying effects develop gradually, with peak efficacy typically observed after approximately 4 months of consistent administration. The lipid effects are mediated through multiple mechanisms including inhibition of cholesterol synthesis and accelerated fatty acid metabolism in mitochondria. Unlike statin medications, this compound appears to work primarily by inhibiting hepatic acetyl-CoA carboxylase and increasing cytoplasmic CoA, which stimulates acetate oxidation at the expense of fatty acid and cholesterol synthesis. This multi-mechanistic approach may explain this compound's favorable side effect profile and its ability to produce complementary effects when combined with other lipid-lowering agents [6].
Animal Model: Utilize 5XFAD transgenic mice bearing five mutations associated with familial Alzheimer's disease (App K670N/M671L, I716V, V717I; Psen1 M146L/L286V). These mice develop cerebral amyloid plaques and gliosis as early as 2 months of age, with synaptic dysfunction manifesting by 4-6 months [1].
Treatment Protocol: Begin treatment at 1.5 months of age with intraperitoneal administration of 15 mg this compound diluted in saline, administered three times per week for 5.5 months. Include control groups receiving saline injections only. Use n=10 animals per treatment group to ensure statistical power [1].
Behavioral Assessment: At 7 months of age, submit animals to the intruder aggressivity test and other behavioral paradigms such as Morris water maze or novel object recognition to evaluate cognitive function and behavioral alterations [1].
Tissue Collection and Analysis: Following behavioral testing, anesthetize animals with pentobarbital (0.36 g/kg) and perform transcardial perfusion with 50 ml of 0.9% NaCl. Microdissect brains and collect hippocampi for subsequent analysis [1].
Molecular Analysis: Process hippocampal tissues for Aβ deposition quantification using immunohistochemistry or ELISA, assess gliosis through GFAP and Iba1 immunostaining, and perform transcriptomic profiling using whole genome expression arrays (e.g., Illumina WG-6 expression BeadChip) to evaluate gene expression modifications [1].
Induction of EAE: Immunize 8-10 week old SJL mice subcutaneously with 300 μg of proteolipid protein (PLP)139–151 peptide in an emulsion of equal volumes of PBS and complete Freund's adjuvant, supplemented with 1 mg/ml of Mycobacterium tuberculosis (strain H37Ra) [5].
This compound Administration: Prepare this compound by dissolving in physiologic saline solution (0.9% NaCl) to a final concentration of 300 mg/ml. Administer this compound either preventively (starting 7 days before EAE induction) or therapeutically (starting at disease onset) [5].
Disease Monitoring: Evaluate mice daily for clinical signs of EAE using standardized scoring criteria: 0 = no disease; 1 = limp tail; 2 = hindlimb weakness; 3 = hindlimb paralysis; 4 = forelimb and hindlimb paralysis; 5 = moribund or death [5].
T Cell Analysis: Isolate draining lymph nodes 10-12 days post-immunization. Culture cells with 30 μg/ml of PLP139-151 peptide for 4 days in complete medium (RPMI 1640 with 1 mM sodium pyruvate, 4 mM GlutaMAX, 100 U/ml penicillin/streptomycin, 10% FBS, and 5 μg/ml plasmocin) [5].
Functional Assays: Evaluate T cell proliferation via 3H-thymidine incorporation or CFSE dilution, measure cytokine production (IFN-γ, IL-17, IL-10) by ELISA or flow cytometry, and assess adhesion molecule expression and integrin-mediated adhesion to CNS microvasculature [5].
Cell Line Establishment: Generate induced pluripotent stem cells (iPSCs) from patient-derived fibroblasts carrying pathogenic PPCS variants. Differentiate iPSCs into cardiomyocytes using established directed differentiation protocols [2].
This compound Treatment: Prepare a 100 mM stock solution of this compound in PBS and store at -20°C. Treat patient-derived cardiomyocytes with 1.0 mM this compound for 6-12 hours for acute experiments, or maintain in culture with lower concentrations (100-500 μM) for extended periods (7-14 days) to model chronic treatment [2].
Functional Assessment: Evaluate contractile performance using video-based edge detection systems or field potential recording using multi-electrode array systems. Assess arrhythmogenicity through analysis of beat rate variability and conduction velocity [2].
Metabolic Analysis: Quantify CoA levels using a microplate-based CoA assay kit according to manufacturer instructions. Measure ATP production and mitochondrial function using Seahorse extracellular flux analyzers or similar systems [2].
Engineered Heart Tissue Modeling: Create 3D engineered heart patches from patient-derived cardiomyocytes embedded in fibrin-based hydrogel or porcine extracellular matrix. Assess force generation and contractile properties under electrical pacing before and after this compound treatment [2].
T Cell Isolation and Culture: Isolate CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic sorting. Differentiate into Th1 (with IL-12 and anti-IL-4) and Th17 (with TGF-β, IL-6, IL-1β, IL-23, anti-IFN-γ, and anti-IL-4) subsets [5].
This compound Treatment: Dissolve this compound in PBS to 100 mM stock concentration. Treat T cells with 0.5-1.0 mM this compound for 6-12 hours for metabolic assays, or maintain in culture with lower doses (100-300 μM) for 3-5 days during differentiation or activation [5].
Metabolomic Profiling: Perform comprehensive metabolomic analysis using LC-MS/MS platforms. Specifically monitor CoA and acetyl-CoA levels using commercial assay kits, following manufacturer protocols [5].
Functional T Cell Assays: Measure pro-inflammatory cytokine production (IFN-γ, IL-17, TNF-α) by intracellular staining and flow cytometry or ELISA. Assess proliferation using CFSE dilution or Ki67 staining. Evaluate metabolic parameters including glycolysis and oxidative phosphorylation using Seahorse analyzers [5].
Study Design: Implement a randomized, triple-blinded, placebo-controlled trial with a 4-week therapeutic lifestyle change (TLC) diet lead-in period followed by 16 weeks of active treatment [3].
Participant Selection: Enroll adults ≥21 years with LDL-C levels above NCEP ATP-III goals: >160 mg/dL for low Framingham Risk Score (<10% per decade) or >130 mg/dL for moderate FRS (10-20% per decade). Exclude patients with diabetes, cardiovascular disease, liver or renal impairment, or use of other lipid-lowering medications [3].
Dosing Regimen: Administer 600 mg/day this compound during weeks 1-8, increasing to 900 mg/day during weeks 9-16. Divide total daily dose into two or three administrations. The placebo group receives identical-appearing preparations [3].
Assessment Schedule: Conduct clinical and laboratory assessments at baseline, 4, 8, 12, and 16 weeks. Monitor lipid parameters (LDL-C, HDL-C, triglycerides, total cholesterol, apoB), safety markers (liver enzymes, creatine kinase, creatinine), and exploratory endpoints (hs-CRP, homocysteine, CoQ10) [3].
Statistical Analysis: Use intention-to-treat analysis for all randomized participants. Employ mixed models for repeated measures or ANCOVA to compare changes from baseline between treatment groups, with statistical significance set at p<0.05 [3].
The following diagram illustrates a comprehensive experimental workflow for investigating this compound's mechanisms of action across different biological systems:
Figure 1: Comprehensive Experimental Workflow for Investigating this compound's Mechanisms of Action
Table 2: this compound's Key Mechanisms of Action Across Therapeutic Applications
| Mechanism Category | Specific Molecular Targets/Pathways | Biological Consequences | Therapeutic Applications |
|---|
| CoA Metabolism | • Bypasses PANK2/PPCS enzymatic blocks in CoA synthesis • Increases intracellular CoA levels • Enhances 4'-phosphopantetheine availability | • Restores cellular energy metabolism • Improves mitochondrial function • Normalizes acetyl-CoA-dependent processes | • PKAN neurodegeneration • PPCS deficiency disorder • Metabolic cardiomyopathies | | Lipid Metabolism Regulation | • Inhibits HMG-CoA reductase • Inhibits acetyl-CoA carboxylase • Increases CoA in cytoplasm • Stimulates fatty acid oxidation | • Reduces cholesterol synthesis • Decreases triglyceride production • Enhances fatty acid catabolism • Improves plasma lipid profile | • Dyslipidemia • Cardiovascular disease prevention • Metabolic syndrome | | Anti-inflammatory & Immunomodulatory | • Reduces pro-inflammatory cytokine production (IL-1β, IFN-γ, IL-17) • Limits T cell adhesion to CNS vasculature • Modulates integrin expression | • Decreases neuroinflammation • Reduces autoimmune T cell pathogenicity • Lowers systemic inflammation | • Alzheimer's disease • Multiple sclerosis/EAE • Autoimmune conditions | | Antioxidant Effects | • Provides cysteamine with free thiol group • Increases glutathione synthesis • Reduces lipid peroxidation | • Neutralizes reactive oxygen species • Protects cell membranes from oxidative damage • Reduces oxidative stress markers | • Neurodegenerative disorders • Cardiovascular protection • Hepatic steatosis | | Cellular Function & Signaling | • Modulates protein acetylation patterns • Affects histone acetylation and gene expression • Regulates acyl-carrier protein function | • Alters transcriptional profiles • Improves synaptic function • Enhances fatty acid synthesis for myelin production | • Alzheimer's disease pathology • Myelin maintenance • Cognitive function |
The following diagram illustrates this compound's metabolic pathways and key mechanisms of action:
Figure 2: this compound's Metabolic Pathways and Mechanisms of Action
This compound demonstrates an exceptional safety profile across numerous clinical trials and long-term treatment regimens. Comprehensive analysis of clinical trial data reveals that this compound treatment is associated with a very low incidence of adverse effects, estimated at approximately 1.4 adverse reactions per 100 subjects at a median dosage of 900 mg/day. The most commonly reported side effects are mild gastrointestinal complaints including occasional nausea, vomiting, or diarrhea, which typically resolve without intervention and rarely lead to treatment discontinuation [4] [7].
In special populations, limited data suggest this compound should be used with caution in certain groups. For pregnant and lactating women, clinical data are insufficient to establish absolute safety, though the compound's natural occurrence in biological systems suggests low risk. Patients with hepatic or renal impairment may require dosage adjustments due to this compound's role in metabolic pathways, though specific guidelines have not been established. Individuals with bleeding disorders should use this compound under medical supervision as high doses may potentially interfere with blood clotting, particularly in those taking anticoagulant medications [7]. Unlike statin medications, this compound has not been associated with serious adverse effects such as liver toxicity, muscle damage (myopathy), or increased diabetes risk, making it particularly suitable for long-term use in chronic conditions [3].
The established tolerability of this compound, combined with its multi-mechanistic action on fundamental metabolic processes, positions it as a valuable therapeutic agent for long-term management of chronic conditions. This favorable safety profile is especially important for neurodegenerative disorders, cardiovascular conditions, and genetic metabolic deficiencies that require sustained treatment over many years or decades [1] [2].
This compound represents a uniquely versatile therapeutic agent with demonstrated efficacy across multiple disease domains, particularly for conditions involving disrupted cellular metabolism. The compound's ability to bypass enzymatic defects in CoA biosynthesis makes it particularly valuable for treating rare genetic disorders like PPCS deficiency and PKAN, while its pleiotropic effects on lipid metabolism, inflammation, and oxidative stress support its application in common conditions such as Alzheimer's disease, dyslipidemia, and autoimmune disorders. The comprehensive experimental protocols outlined in these application notes provide researchers with validated methodologies for investigating this compound's mechanisms and therapeutic potential across various biological systems.
Future research should focus on optimizing this compound supplementation protocols, particularly regarding dosage titration and treatment initiation timing. Evidence suggests that early intervention may be critical for achieving maximal benefit, especially in progressive neurodegenerative conditions and genetic metabolic disorders [2]. Additionally, combination therapies pairing this compound with other targeted agents may produce synergistic effects worth exploring. The development of more stable this compound derivatives such as 4'-P-pantetheine may offer enhanced bioavailability and efficacy, particularly for conditions requiring robust central nervous system penetration [2]. As research continues to elucidate this compound's multifaceted mechanisms, its potential as a disease-modifying agent for complex chronic conditions appears increasingly promising.
This compound is the stable disulfide form of pantetheine, but it can degrade under specific conditions [1] [2]. A forced degradation study identified that hydrolytic, thermal, and oxidative stresses lead to the formation of three primary degradation products, referred to as PD1, PD2, and POx [1] [2].
The table below summarizes the key stability characteristics of this compound:
| Stress Condition | Effect on this compound Stability | Key Degradation Products / Notes |
|---|---|---|
| Hydrolytic Stress (Acid) | Stable in acidic conditions [3] | Minimal degradation (e.g., ~0.62% after 6 hours in 0.1 M HCl) [3]. |
| Hydrolytic Stress (Base) | Unstable in alkaline solutions [3] [2] | Rapid decomposition [3]. Degrades under "alkaline hydrolysis" [2]. |
| Oxidative Stress | Forms specific degradation products [1] [2] | Formation of POx confirmed [1] [2]. |
| Thermal Stress | Stable under mild heat [3] | Slight decomposition after 6 hours at 40°C [3]. |
| Photostability | Stable under UV light [3] | Slight decomposition after 1 hour at 254 nm [3]. |
Using stability-indicating analytical methods is crucial for quantifying this compound and its degradation products. Here are two validated Liquid Chromatography (LC) methods:
1. Stability-Indicating LC-UV Method for this compound (PAN) and its Major Degradation Product (PD1) [1] [2] This method simultaneously estimates this compound and its most relevant degradation product, PD1.
2. RP-HPLC Method for Dexpanthenol (a related compound) [3] While developed for dexpanthenol (provitamin B5), this method offers a reference for analyzing pantothenic acid derivatives.
What are the critical parameters for preparing a stable this compound solution? The most critical parameter is pH. You must avoid alkaline conditions. Prepare solutions in neutral buffers and note that this compound decomposes rapidly in both acidic and alkaline solutions outside of specific, stable ranges [3].
How can I confirm that my analytical method can detect this compound degradation? Perform a forced degradation study [1] [2]. Stress your this compound sample under accelerated conditions (acid, base, oxidant, heat, and light). A valid stability-indicating method must be able to separate this compound from any formed degradation products and accurately quantify the remaining intact compound [1] [3] [2].
My this compound sample shows unexpected degradation. What should I investigate first? First, check the pH of your solution and the storage conditions. Then, review the chemicals it has been exposed to, ensuring no oxidizing agents or high-alkalinity buffers were used inadvertently.
The following diagram outlines a logical workflow for investigating this compound stability problems in the lab.
The table below summarizes the key parameters for this compound administration as reported in recent experimental models.
| Disease Model | Species | Administration Route | Dosage Regimen | Treatment Duration | Primary Efficacy Findings | Citation |
|---|---|---|---|---|---|---|
| Alzheimer's Disease | 5XFAD Transgenic Mice | Intraperitoneal (IP) Injection | 15 mg, 3 times/week | 5.5 months | Reduced Aβ deposition & glial reactivity; improved behavior | [1] |
| PKAN (Neurodegeneration) | Pank2-/- Mice | Oral (Drinking Water) | 15 mg/kg/day | 2 months | Prevented neuromuscular phenotype onset | [2] |
| PKAN (Clinical Trial) | Human (Children) | Oral | 60 mg/kg/day (divided doses) | 24 weeks | Slowed progression of motor dysfunction | [3] |
| Cataract Models | Rats | Systemic Injection | Single or repeated administration | Varies by model (acute/continuous insult) | Delayed or inhibited lens opacification | [4] |
| Hyperlipidemia | Human (Adults) | Oral | 600 mg/day to 900 mg/day | 16 weeks | Significantly lowered LDL-C and total cholesterol | [5] [6] |
Here are answers to common experimental design questions and potential challenges.
What is an appropriate starting dose for a new mouse study? A commonly used and effective dose for chronic studies in mice is 15 mg/kg, administered via intraperitoneal injection three times a week [1]. For oral administration, a dose of 15 mg/kg/day in drinking water has also shown efficacy [2]. In a human pediatric trial, a much higher dose of 60 mg/kg/day was well-tolerated [3], which can inform safety margins.
How is this compound formulated for injection? Research studies typically dissolve this compound in sterile saline (0.9% NaCl). The solution is then filter-sterilized before intraperitoneal administration [1] [2].
When should this compound administration begin relative to the disease induction? The timing depends on the nature of the disease model:
What if I observe low efficacy in my model?
Are there known safety concerns in animals? this compound has an excellent safety profile. In multiple long-term animal studies, no drug-related adverse events were reported [1] [2]. In human clinical trials, side effects were mild and primarily limited to minor gastrointestinal discomfort [7] [6].
The following diagram outlines a logical workflow for establishing a this compound administration protocol in a preclinical study.
The following diagram illustrates the established coenzyme A (CoA) biosynthesis pathway and how this compound serves as a bypass to overcome enzymatic blocks.
This shows that this compound is metabolized into pantetheine and then enters the CoA biosynthesis pathway downstream of the enzymes PANK, PPCS, and PPCDC, effectively bypassing these potential blocks [1] [2] [3].
Based on current literature, here are the crucial variables to control and optimize in your experiments.
The table below summarizes key experimental parameters that have been used successfully in recent studies to increase CoA levels with this compound.
| Experimental Variable | Reported Effective Range / Condition | Model System | Key Outcome | Source |
|---|---|---|---|---|
| This compound Dosage/Concentration | 1.0 mM (in vitro) [4] | Patient-derived fibroblasts & cardiomyocytes | Increased cellular CoA levels | |
| ~15-17 mg/kg/day (in vivo, human) [1] | PPCS-deficient patients | Sustained clinical improvement | ||
| Treatment Duration | 6-hour and 12-hour incubations [4] | Murine T cells | Remodeled metabolic profile | |
| Long-term (4-6 years) [1] | PPCS-deficient patients | Sustained clinical improvement | ||
| Cell / Tissue Type | Fibroblasts, Cardiac Progenitor Cells (CPCs), Cardiomyocytes (CMs) [1] | Patient-derived cell lines | Cell-type specific responses in CoA level increase | |
| This compound Form & Solubility | Dissolved in PBS (in vitro) or physiological saline (in vivo) [4] | Pre-clinical in vitro & in vivo models | Standard solvent for treatment preparation |
Here are detailed methodologies for two common experimental approaches.
1. In Vitro Protocol: Treating Cell Lines This method is adapted from a 2024 study on autoimmune neuroinflammation [4].
2. In Vivo / Clinical Protocol: Oral Supplementation This method is based on clinical reports of PPCS-deficient patients and a randomized controlled trial [1] [5].
Here are solutions to frequent challenges in this compound experiments.
Problem: Inconsistent or low response in CoA levels.
Problem: Uncertainty in measuring functional outcomes beyond CoA levels.
Problem: The desired biological effect is not achieved.
| Model System | Condition / Model | Treatment Duration | Dosage | Key Efficacy Outcomes |
|---|---|---|---|---|
| Human (Clinical) | PPCS Deficiency Disorder (Dilated Cardiomyopathy) | 4 to 6 years (Long-term follow-up) [1] | 10-17 mg/kg/day, orally [1] | Sustained clinical improvement; stabilized or improved heart function [1] |
| Mouse | PKAN (Pank2-/- on Ketogenic Diet) [2] | 2 months [2] | 15 mg/kg/day, in drinking water [2] | Prevented onset of neuromuscular phenotype; reduced neuronal damage [2] |
| Mouse | Alzheimer's (5XFAD Model) [3] | 5.5 months [3] | Intraperitoneal injection [3] | Reduced glial reactivity and Aβ deposition; improved behavior [3] |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) [4] | ~20-30 days (from immunization until after disease onset) [4] | 300 mg/ml, in saline solution [4] | Inhibited disease development; therapeutic treatment improved disease course [4] |
| Drosophila | PKAN (dPANK/fbl Mutants) [5] | Lifelong feeding [5] | 1.6 mg/mL in food [5] | Restored CoA levels; rescued neurodegeneration, locomotor function, and lifespan [5] |
Here are the methodologies for key in vivo studies from the search results to guide your experimental design.
This protocol demonstrates how this compound administration can prevent a PKAN-like syndrome in mice challenged with a ketogenic diet.
This study shows the efficacy of this compound in an autoimmune neuroinflammation model, both preventively and therapeutically.
This foundational study established this compound's ability to rescue phenotypes in flies with impaired pantothenate kinase function.
The following diagram illustrates how this compound bypasses enzymatic blocks in the CoA biosynthesis pathway, which is the core mechanism behind its therapeutic effect in multiple models. The diagram is provided in DOT language for your use.
The core mechanism by which this compound rescues phenotypes in models of CoA-deficiency disorders is by bypassing enzymatic blocks in the de novo CoA biosynthesis pathway [5] [1]. In the canonical pathway, vitamin B5 (pantothenate) is sequentially modified by several enzymes, including PANK2 and PPCS. Mutations in these genes cause diseases like PKAN and PPCS deficiency disorder. This compound, a disulfide dimer of pantetheine, can be converted into 4'-Phosphopantetheine, a central intermediate in the pathway, thus entering downstream of the blocked enzymes and restoring CoA production [5] [1].
The table below summarizes how this compound is being investigated across various disease models, detailing the models used, dosing protocols, and key observed outcomes.
| Research Focus / Disease Model | Experimental Model Used | Reported Dosage & Administration | Primary Findings / Outcomes | Relevant Citations |
|---|---|---|---|---|
| Autoimmune Neuroinflammation (e.g., Multiple Sclerosis) | Mouse EAE model [1] | In vivo: 300 mg/kg/day, i.p. injection [1] | Inhibited EAE development; reduced T cell pro-inflammatory cytokine production and CNS infiltration [1]. | [1] |
| Lipid Metabolism & Cardiovascular Risk | Human clinical trials (Low-moderate CVD risk) [2] [3] | Human oral: 600-900 mg/day, typically 300 mg TID or 450 mg BID for 16 weeks [2] [4] | Significant reductions in LDL-C, total cholesterol, and triglycerides; increased HDL-C [2] [3] [4]. | [2] [3] [4] |
| CoA Biosynthesis Deficiency Disorders (e.g., PPCS DD, PKAN) | In vitro: Patient-derived fibroblasts and cardiomyocytes [5] [6]. In vivo: Human compassionate use [5] | In vitro: 100 µM [1]. Human oral: ~10-17 mg/kg/day [5] | Increased cellular CoA levels; improved contractility in cardiac cells; stabilized or improved patient clinical outcomes [5] [6]. | [5] [6] |
Understanding this compound's mechanism is crucial for designing robust experiments. It primarily functions as a stable precursor to 4'-phosphopantetheine, which is incorporated into Coenzyme A (CoA). This allows it to bypass certain enzymatic blocks in the CoA biosynthesis pathway.
The following diagram illustrates the core metabolic pathway and proposed mechanism of action for this compound in rescuing CoA deficiency:
Here are answers to common experimental challenges based on the current literature:
Q: What is the typical dosage range for in vitro studies?
Q: How long does treatment take to show effects?
Q: My experiment isn't showing the expected increase in CoA levels. What could be wrong?
Q: Are the effects of this compound limited to rescuing CoA deficiency?
The primary metabolic limitation of this compound is its rapid hydrolysis by enzymes in the plasma and tissues into pantothenic acid (Vitamin B5) and cysteamine [1] [2]. This breakdown occurs before it can be efficiently taken up by target cells and converted into Coenzyme A (CoA), potentially reducing its efficacy [3].
Here are the primary strategies researchers are using to counter this compound's limitations:
| Strategy | Mechanism & Rationale | Evidence & Disease Models |
|---|---|---|
| Using Stable Analogs (e.g., 4'-P-Pantetheine) | Bypasses the initial hydrolysis step by vanins; enters the CoA biosynthesis pathway downstream, leading to more efficient CoA production [3]. | In vivo fruit fly and mouse models of PKAN; reported to be more stable in plasma than this compound [3]. |
| Optimizing Dosage & Administration | Uses higher or more frequent dosing to maintain effective concentrations at the target site, compensating for rapid clearance [3]. | Human studies in PPCS-DD; long-term use (4-6 years) at 10-17 mg/kg/day was reported to be safe and showed clinical improvement [3]. |
| Targeting Early Disease Stages | Intervention before extensive neuronal or tissue loss occurs; the goal is to prevent pathology rather than reverse it [4]. | A paradigm proposed for rare neurodegenerative diseases like PKAN; treatment prior to symptom onset is suggested for best outcomes [4]. |
To evaluate the efficacy of these strategies in your models, the following core protocols are essential.
This is a direct way to confirm if your intervention successfully boosts the CoA pathway [5] [3].
Beyond biochemical output, measuring functional recovery is crucial.
The following diagram illustrates the CoA biosynthesis pathway and precisely where this compound and its more stable analog intervene, helping to bypass metabolic blocks.
The diagram shows how 4'-P-pantetheine offers a more direct route to CoA synthesis by avoiding the hydrolysis step that breaks down this compound.
Q1: What is the clinical evidence that this compound works despite its stability issues? A1: Clinical evidence exists but is limited and context-dependent. Long-term treatment in a few patients with PPCS Deficiency Disorder showed sustained improvement in cardiac function and symptoms, demonstrating that effective dosing is achievable [3]. Furthermore, a study in an animal model of multiple sclerosis (EAE) found that this compound treatment reduced T cell pathogenicity and inhibited disease development, even when administered after disease onset [5].
Q2: Are there any known side effects of long-term this compound use? A2: Based on the available research, this compound appears to have a very favorable safety profile. Studies reporting long-term use in patients for over four years have not mentioned any significant side effects, and it is widely noted for its virtual lack of toxicity [3] [2].
Q3: Why is this compound being explored for such different diseases like neurodegeneration and cardiomyopathy? A3: Because both sets of diseases can be linked to a fundamental deficiency in cellular CoA levels. This compound, as a CoA precursor, is a potential therapy for any condition where boosting CoA is beneficial. For example, PPCS-DD directly involves a genetic defect in the CoA synthesis pathway, while in Alzheimer's and MS, this compound's effect may be related to modulating inflammation and cellular metabolism in affected cells [5] [1] [3].
| Aspect | Pantethine | Statin Pharmaceuticals |
|---|---|---|
| Common Adverse Effects | Mild, transient gastrointestinal upset (e.g., nausea) [1] [2] [3]. | Myopathy (muscle pain), hepatotoxicity (liver damage), increased risk of new-onset type 2 diabetes [1]. |
| Severity of Adverse Effects | Typically mild and infrequent [2] [3]. | Can be severe, sometimes requiring discontinuation of therapy [1]. |
| Long-Term Tolerability | Demonstrated in clinical cases over 4-6 years with no serious side effects [4]. | Long-term use associated with cumulative risks, necessitating ongoing monitoring [1]. |
| Notable Risks | Potential to increase bleeding/bruising, especially with anticoagulants; caution advised in related disorders [3] [5]. | - |
| Aspect | This compound | Statin Pharmaceuticals |
|---|---|---|
| Primary Mechanism | Precursor to Coenzyme A (CoA); modulates multiple metabolic pathways, inhibits HMG-CoA reductase and acetyl-CoA carboxylase [1] [3]. | Potent, direct competitive inhibitors of HMG-CoA reductase [1]. |
| LDL-C Reduction | Modest. ~11% reduction shown in controlled trials (600-900 mg/day) [1] [2]. | Potent. Low-dose Rosuvastatin can suppress LDL-C by >40% [5]. |
| Key Metabolic Effects | Increases cellular CoA levels; favorably modifies lipoprotein metabolism; has antioxidant and anti-inflammatory properties [3] [6]. | Primarily reduces cholesterol synthesis; some anti-inflammatory effects (pleiotropic) independent of lipid-lowering. |
The following table outlines the design and findings of key studies investigating this compound.
| Study Focus (Citation) | Experimental Model / Population | Key Methodology | Key Safety & Efficacy Findings |
|---|
| Lipid-Lowering [1] | Low-moderate CVD risk adults (n=32), randomized, triple-blinded, placebo-controlled. | 16-week supplementation (600 mg/day from weeks 1-8, 900 mg/day from weeks 9-16) alongside a Therapeutic Lifestyle Change (TLC) diet. | Efficacy: Significant decrease in LDL-C (-11%) and total cholesterol vs. placebo. Safety: No serious adverse events reported; well-tolerated. | | Ultra-rare Disease (PPCS DD) [4] | Pediatric patients with dilated cardiomyopathy (n=6), compassionate use. | Long-term oral this compound supplementation (approx. 10-17 mg/kg/day). | Efficacy: Sustained clinical improvement in cardiac function. Safety: Well-tolerated over several years of treatment. | | Neuroinflammation [6] | Mouse model of Multiple Sclerosis (EAE) and human T-cells from MS patients, preclinical. | In vitro and in vivo treatment with this compound to assess impact on autoreactive T-cells. | Efficacy: Reduced T-cell pathogenicity and pro-inflammatory cytokine production. Safety: No toxicity reported in the experimental models. | | Antiviral (SARS-CoV-2) [7] | In vitro models (Vero E6 & Calu-3a cells). | Cells treated with this compound (50-1000 µM) pre- and post-infection with SARS-CoV-2. | Efficacy: Potent inhibition of viral infection and replication. Safety: No cytotoxicity observed at effective concentrations. |
The therapeutic and safety profile of this compound is rooted in its unique, multi-targeted mechanism of action, which differs significantly from the single-enzyme targeting of statins.
A typical workflow for evaluating this compound in a preclinical in vitro study, such as an antiviral assay, involves several key stages:
The distinct biological activities of pantethine and pantothenic acid stem from their different roles in the coenzyme A (CoA) biosynthesis pathway.
Pantothenic acid is the foundational vitamin used by cells to synthesize CoA de novo. This process requires several enzymes, including pantothenate kinase (PANK), phosphopantothenoylcysteine synthetase (PPCS), and phosphopantothenoylcysteine decarboxylase (PPCDC) [1] [2]. In contrast, this compound enters the pathway downstream, bypassing the need for these initial enzymes. This is particularly therapeutically relevant for treating rare genetic disorders like PPCS Deficiency Disorder (PPCS-DD), where a mutation blocks the normal pathway. Administering this compound can circumvent this block, increase cellular CoA levels, and has been shown to improve cardiac function in patients [2].
The following diagram illustrates the CoA biosynthesis pathway and how this compound provides a bypass for metabolic blocks:
Substantial research supports this compound's role in favorably altering lipid metabolism, an effect not seen with pantothenic acid supplementation [3].
For scientists aiming to replicate or design studies on this compound, here are summaries of key methodologies from recent literature.
| Study Focus | Model System | Treatment Protocol | Key Readouts & Methods |
|---|
| Lipid Metabolism & Gut-Liver Axis [6] | 144 laying hens (46-week-old) | Diet supplemented with 200 mg/kg this compound for 10 weeks vs. control diet | Serum/Liver Lipids: Spectrophotometric kits for TG, T-CHO, LDL-C, HDL-C. Liver Enzymes: Kits for LPL, LPS, FAS, ACC. Transcriptomics: RNA-seq of liver tissue; DEG analysis (DESeq2); KEGG pathway enrichment. Microbiome: 16S rRNA sequencing of cecal content. | | Rescue of CoA Deficiency Disorder [2] | In vitro: Patient-derived fibroblasts, cardiac progenitor cells, and iPSC-derived cardiomyocytes. In vivo: Compassionate patient use. | In vitro: This compound treatment on patient cells. In vivo: Oral This compound (10-17 mg/kg/day) in patients with PPCS-DD. | CoA Levels: Microplate-based assay in cells. Cardiac Function: Contractility and arrhythmogenicity in engineered heart patches. Clinical Outcomes: Long-term follow-up of ventricular ejection fraction and symptoms. | | Lipid Metabolism in Humans [4] | Human subjects (low-to-moderate CVD risk), triple-blinded, placebo and diet-controlled. | 4-week TLC diet lead-in, then This compound (600 mg/day, weeks 1-8; 900 mg/day, weeks 9-16) vs. placebo. | Primary: Fasting LDL-C levels. Secondary: TC, HDL-C, TG, Apo-B, VLDL, lipoprotein(a). Safety: Vital signs, CBC, clinical chemistry. |
| Patient Population / Disease Area | Key Clinical Outcomes / Experimental Findings | Dosage Information | Citation(s) |
|---|---|---|---|
| PPCS Deficiency Disorder (Dilated Cardiomyopathy) | Sustained clinical improvement in cardiac function; partial rescue of impaired contractility & arrhythmias in patient-derived cardiac cells. [1] | 10-17 mg/kg/day (approx. 450-900 mg/day in divided doses) [1] | [1] |
| Dyslipidemia (Low-to-Moderate CVD Risk) | Significant reduction in LDL-C and Total Cholesterol vs. placebo; favorable alterations in LDL metabolism. [2] | 600 mg/day [2] | [2] |
| Experimental Autoimmune Encephalomyelitis (Model for MS) | Inhibition of disease development; reduced T cell pathogenicity, pro-inflammatory cytokine production, and CNS adhesion. [3] | 300 mg/ml in saline (mouse model) [3] | [3] |
| Sarcoma (Preclinical Model) | Attenuated tumor growth in immunocompetent mice; boosted antitumor immunity and enhanced CD8+ T cell function. [4] | Information not specified in abstract. [4] | [4] |
For researchers looking to replicate or understand the depth of these studies, here are the methodologies from key investigations.
This compound functions as a stable precursor for Coenzyme A (CoA) biosynthesis. The following diagram illustrates its role in bypassing metabolic blocks in specific genetic disorders and supporting vital cellular functions.
When interpreting these findings, it's important for professionals to consider the following:
Understanding how these compounds work is key to evaluating their therapeutic potential. The following diagram illustrates the CoA biosynthesis pathway and where each precursor intervenes.
The diagram above shows that 4'-phosphopantetheine bypasses more enzymatic steps than this compound, making it a potentially more effective treatment for conditions where the PANK2 enzyme is defective, such as in PKAN [1] [2]. This compound is effective in bypassing defects in the PPCS and PPCDC enzymes [3] [4].
Here is a summary of the experimental approaches used to generate the efficacy data for these compounds.
| Compound | Disease Model | Experimental Protocol & Key Findings |
|---|
| This compound | PPCS Deficiency (Dilated Cardiomyopathy) | Protocol: Patient-derived fibroblasts and cardiomyocytes were treated with this compound. CoA levels were quantified microplate-based assay; contractile function was assessed in engineered heart tissues [3] [4]. Finding: this compound increased cellular CoA levels and improved contractile performance, rescuing arrhythmias [3] [4]. | | | Autoimmune Neuroinflammation (Multiple Sclerosis) | Protocol: Using murine Experimental Autoimmune Encephalomyelitis (EAE) model. T cell metabolomics was performed; this compound administered in vivo to assess impact on disease course and T cell pathogenicity [5]. Finding: this compound remodeled T cell metabolism, reduced pro-inflammatory cytokine production, and inhibited neuroinflammation [5]. | | | SARS-CoV-2 Infection | Protocol: In vitro infection of Vero E6 and Calu-3 cells. Treated with this compound pre- and post-infection; viral load measured by RT-PCR and flow cytometry [6]. Finding: this compound significantly reduced viral copy numbers and protein expression, showing potential antiviral effects [6]. | | 4'-Phosphopantetheine | PKAN (Neurodegeneration) | Protocol: Pank2 knockout mouse model. 4'-phosphopantetheine was administered via diet. Biomarkers analyzed included CoA and iron levels in the brain; mitochondrial function (e.g., aconitase activity) was assessed [1]. Finding: Treatment normalized CoA levels, corrected iron accumulation, and restored mitochondrial enzyme activities [1]. | | | Serum Stability | Protocol: Compounds incubated in fetal calf serum (FCS) at 37°C. Stability was analyzed via HPLC to track degradation over time [2]. Finding: 4'-phosphopantetheine (and its acetylated form, P-PantSAc) were stable in serum, while this compound was rapidly degraded by pantetheinases [2]. |
The current data suggests that the choice between this compound and 4'-phosphopantetheine is application-dependent:
The table below summarizes the key findings from a triple-blinded, diet-controlled, placebo-controlled trial—the most rigorous study design available in the search results [1] [2] [3].
| Parameter | Baseline to 16-Week Change (Pantethine Group) | Baseline to 16-Week Change (Placebo Group) | Statistical Significance (P-value) |
|---|---|---|---|
| LDL-C (Primary Outcome) | ↓ 11% from baseline [1] [3] [4] | ↑ 3% from baseline [1] [3] | ( P=0.010 ) between groups [1] [3] |
| Total Cholesterol (TC) | Significant decrease [1] [3] [4] | No significant improvement [1] [3] | ( P=0.040 ) vs. placebo [1] [3] |
| Non-HDL Cholesterol | Significant decrease [1] [3] | No significant improvement [1] [3] | ( P=0.042 ) at week 16 [1] [3] |
| Triglycerides (TG) | Decreasing trend (not always significant) [1] | Information not specified | Information not specified |
| HDL-C | No significant change reported [1] | No significant change reported [1] | Not Significant (NS) [1] |
Context on Efficacy: Other studies, including a larger trial in a Japanese population with high cardiovascular risk, have reported greater LDL-C reductions (e.g., 15%) and improvements in triglycerides and HDL-C with this compound [2] [5]. However, the data in the table above represents the outcomes from the specific placebo-controlled trial in a North American population with low-to-moderate risk.
The efficacy data in the table above comes from a specific clinical trial. Here is a detailed breakdown of its methodology [1] [2]:
This workflow illustrates the study design:
This compound is a stable disulfide form of pantothenic acid (vitamin B5). Its lipid-modulating effects are believed to work through several interconnected biochemical pathways [1] [2] [6]:
The table below summarizes how this compound compares to conventional statin therapy based on clinical data.
| Feature/Aspect | This compound | Conventional Statins |
|---|---|---|
| Effect on HDL-C | Modestly increases HDL-C [1] [2]. | Generally has a neutral or minor effect on HDL-C [3]. |
| Effect on LDL-C | Lowers LDL-C; an 11% decrease shown in a key study [4] [5]. | Significantly lowers LDL-C by 20-40% [3]. |
| Primary Mechanism | Multiple actions: inhibits HMG-CoA reductase & acetyl-CoA carboxylase; enhances fatty acid breakdown [4] [2]. | Primarily inhibits HMG-CoA reductase [3]. |
| Impact on Coenzyme Q10 | Does not lower CoQ10 levels; one study noted an increase in both this compound and placebo groups [4] [5]. | Known to decrease circulating CoQ10 levels [3]. |
| Common Side Effects | Generally well-tolerated; mild gastrointestinal issues (e.g., nausea, diarrhea) occasionally reported [6] [1]. | Can include myopathy (muscle pain), liver enzyme elevations, and increased diabetes risk [4] [3]. |
| Regulatory Status (US) | Available as a dietary supplement [4]. | Available by prescription only. |
For researchers, the details of key clinical studies are critical. The following table outlines the methodology and specific findings from a pivotal triple-blinded, placebo-controlled trial.
| Aspect | Details |
|---|---|
| Study Design | Randomized, triple-blinded, placebo-controlled, diet-controlled investigation [4] [7]. |
| Participants | 32 low-to-moderate cardiovascular risk North American subjects eligible for statin therapy per NCEP guidelines [4]. |
| Intervention | This compound Group: 600 mg/day (weeks 1-8), increased to 900 mg/day (weeks 9-16). Control Group: Placebo. Both groups followed a Therapeutic Lifestyle Change (TLC) diet [4]. |
| Primary Endpoint | Change in fasting LDL-C from baseline over 16 weeks [4]. |
| Key Lipid Results | • LDL-C: Significant 11% decrease from baseline with this compound vs. 3% increase with placebo at 16 weeks [4] [5]. • Total Cholesterol: Significant 6% reduction with this compound at 16 weeks [4] [5]. • Non-HDL-C: Significant 7-8% decline with this compound at 16 weeks [4] [5]. • HDL-C: While some sources note a general trend of HDL-C increase [1] [2], the primary 2014 study did not report statistically significant changes in HDL-C within its 16-week duration [4]. A meta-analysis suggests beneficial lipid effects may require 16 weeks or more to fully manifest [8]. |
This compound's lipid-modulating effects are linked to its role as a precursor to coenzyme A (CoA). The diagram below illustrates its multi-targeted mechanism.
This multi-targeted mechanism, distinct from statins' single-enzyme inhibition, underpins this compound's broader lipid-modulating profile and favorable safety [1] [2].
The table below summarizes a comparative analysis of this compound against common prescription lipid-lowering agents, based on the available clinical data.
| Feature | This compound | Statins (e.g., Rosuvastatin) | Common Prescription Weight-Loss Drugs (e.g., Phentermine, Semaglutide) |
|---|---|---|---|
| Class / Status | Nutritional supplement; a derivative of Vitamin B5 [1] [2] | Prescription pharmaceutical | Prescription pharmaceuticals [3] |
| Primary Indication | Management of cholesterol and triglyceride levels [1] [4] [2] | Lowering LDL-C to reduce risk of heart attack and stroke [5] | Treatment of overweight and obesity [3] |
| Key Efficacy Data | - LDL-C reduction: ~4% to 15% [1] [4] [2]
To ensure reproducibility, here are the methodologies from key clinical and preclinical studies on this compound.
Clinical Trial Protocol (Cholesterol-Lowering in Humans) [1]
In Vitro & Ex Vivo Model (Cardiomyopathy Rescue)
The following diagram illustrates the metabolic pathway through which this compound exerts its effects on lipid metabolism.
A direct cost-effectiveness analysis for this compound versus lipid-lowering prescription drugs was not located in the search results. However, the available data allows for some critical inferences:
For researchers, the key gaps to address are:
For researchers aiming to replicate or build upon these studies, here are the detailed methodologies from the key experiments.
In Vitro CoA Restoration in Drosophila Cells [1]
In Vivo Rescue in a PKAN Mouse Model [2]
In Vivo Efficacy in an Alzheimer's Model [3]
The following diagram illustrates the well-validated mechanism by which this compound bypasses enzymatic blocks in the CoA biosynthesis pathway, which is central to its effect in PKAN and PPCS deficiency models.
This compound is one of several potential treatments for CoA biosynthesis disorders. The table below compares it with another prominent investigative therapy.
| Therapeutic Agent | Proposed Mechanism | Advantages / Disadvantages | Development Status |
|---|
| This compound | Precursor converted to 4'-phosphopantetheine (PPanSH), bypassing PANK and PPCS enzyme blocks [4] [1]. | Advantages: Orally available; shown effective in multiple models (fruit fly, mouse, human cells); good safety profile [4] [2]. Disadvantages: Can be degraded in the bloodstream by vanin enzymes, potentially reducing bioavailability [4]. | Used in compassionate patient cases; supported by pre-clinical and early clinical reports [4]. | | Fosmetpantotenate (RE-024) | Prodrug designed to deliver 4'-phosphopantothenate (PPA), bypassing only the PANK2 enzyme block [5]. | Advantages: Potentially more stable in circulation than this compound [5]. Disadvantages: Only addresses defects in PANK2, not PPCS; failed in a pivotal clinical trial [5]. | Clinical development discontinued after Phase III trial failed to meet endpoints. |
Environmental Hazard